molecular formula C6H3FNO5S- B289837 4-Fluoro-3-nitrobenzenesulfonate

4-Fluoro-3-nitrobenzenesulfonate

Cat. No.: B289837
M. Wt: 220.16 g/mol
InChI Key: OOJWQLSHYOELSK-UHFFFAOYSA-M
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Description

4-Fluoro-3-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C6H3FNO5S- and its molecular weight is 220.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3FNO5S-

Molecular Weight

220.16 g/mol

IUPAC Name

4-fluoro-3-nitrobenzenesulfonate

InChI

InChI=1S/C6H4FNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13)/p-1

InChI Key

OOJWQLSHYOELSK-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

4-Fluoro-3-nitrobenzenesulfonate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound. The information is compiled to serve as a foundational resource for professionals in research and drug development.

Core Chemical Properties

This compound is an organic compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] These functional groups, particularly their electron-withdrawing nature, are critical to its chemical behavior and reactivity.[1] It is described as a yellow crystalline solid that is soluble in water.

Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrobenzenesulfonic Acid

PropertyValueSource
Molecular Formula C₆H₄FNO₅S[1][2][3][4]
Molecular Weight 221.17 g/mol [1][4]
Melting Point N/A[2]
Boiling Point N/A[2]
Appearance Yellow crystalline solid[2]
Solubility Soluble in water[2]
pKa (Predicted) -1.27 ± 0.50[2]
Density (Predicted) 1.724 g/cm³[2]
InChI Key OOJWQLSHYOELSK-UHFFFAOYSA-N[1]
CAS Number 3888-84-4[1]

Synthesis and Experimental Protocols

The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid typically involves electrophilic aromatic substitution. The two primary routes are the sulfonation of a pre-functionalized fluoronitrobenzene or the nitration of a fluorobenzenesulfonic acid derivative.[1] The presence of the deactivating nitro and fluoro groups suggests that forceful reaction conditions may be necessary for sulfonation, similar to the sulfonation of nitrobenzene which requires heating with oleum.[1]

Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via Nitration

This protocol details the nitration of 4-fluorobenzoic acid, a process analogous to one of the potential synthetic routes for 4-fluoro-3-nitrobenzenesulfonic acid.

Materials:

  • 4-fluorobenzoic acid

  • Potassium nitrate

  • Concentrated sulfuric acid

  • Crushed ice

  • Toluene

Procedure:

  • Under cooling in an ice bath, potassium nitrate (39.7 g, 0.39 mol) is added in batches to a solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) dissolved in concentrated sulfuric acid (180 ml).[5]

  • The reaction mixture is stirred overnight at room temperature.[5]

  • The mixture is then slowly poured over crushed ice (800 g) with continuous stirring.[5]

  • The resulting mixture is allowed to stand at room temperature overnight.[5]

  • The solid product is collected by filtration and washed thoroughly with water.[5]

  • The product is dried by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[5]

Experimental Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide via Chlorosulfonation and Ammonolysis

This protocol describes the synthesis of the corresponding sulfonamide, which involves the formation of the sulfonyl chloride as an intermediate.

Materials:

  • 1-fluoro-2-nitrobenzene

  • Chlorosulfonic acid

  • Ice water

  • Ethyl acetate

  • Isopropanol

  • Ammonium hydroxide solution

  • 6M Hydrochloric acid

Procedure:

  • 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL).[6]

  • The reaction is stirred at 120°C overnight.[6]

  • After cooling to room temperature, the reaction is quenched by slowly pouring it into ice water.[6]

  • The mixture is extracted with ethyl acetate (3 x 50 mL).[6]

  • The combined organic layers are concentrated under reduced pressure.[6]

  • The crude product is redissolved in isopropanol and cooled to -60°C to yield the intermediate 4-fluoro-3-nitrobenzenesulfonyl chloride.[6]

  • The intermediate is then reacted with ammonium hydroxide solution.[6]

  • The reaction is neutralized with 6M hydrochloric acid, and the mixture is warmed to room temperature and concentrated to dryness to obtain 4-fluoro-3-nitrobenzenesulfonamide.[6]

Reactivity and Potential Applications

The chemical structure of this compound, with its electron-withdrawing groups, makes the aromatic ring susceptible to nucleophilic aromatic substitution. The fluorine atom, in particular, can act as a leaving group. This reactivity is the basis for its potential application as a cysteine-reactive probe. The thiol group of a cysteine residue in a protein can act as a nucleophile, attacking the carbon atom to which the fluorine is attached, leading to the formation of a covalent bond.

Nucleophilic_Aromatic_Substitution reagents This compound + Protein (with Cysteine-SH) transition_state Meisenheimer-like Intermediate reagents->transition_state Nucleophilic attack by Cys-S- product Covalently Modified Protein transition_state->product Loss of Fluoride fluoride Fluoride ion (F-) transition_state->fluoride

Caption: Nucleophilic aromatic substitution mechanism for cysteine modification.

This reactivity makes this compound and its derivatives valuable reagents in chemical biology and drug development for selectively labeling and studying the function of proteins.

Analytical Characterization

The characterization of this compound and its derivatives would typically involve a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the molecule. For example, in the ¹H NMR of 4-fluoro-3-nitrobenzenesulfonamide, characteristic signals were observed at δ 8.52 (dd, 1H), 8.20 (dq, 1H), and 7.84 (dt, 1H).[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be used to confirm the molecular weight of the compound and its fragments.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

Synthesis_and_Analysis_Workflow start Starting Materials (e.g., 1-Fluoro-2-nitrobenzene) synthesis Chemical Synthesis (e.g., Sulfonation/Nitration) start->synthesis workup Reaction Work-up and Purification (e.g., Extraction, Crystallization) synthesis->workup product Final Product (this compound derivative) workup->product analysis Analytical Characterization product->analysis nmr NMR analysis->nmr hplc HPLC analysis->hplc ms LC-MS analysis->ms

Caption: General workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-fluoro-3-nitrobenzenesulfonate, a key intermediate in the development of novel therapeutics and functional materials. This document details the primary synthetic pathways, experimental protocols based on analogous well-established reactions, and the expected analytical characterization of the target compound and its salt form, potassium this compound.

Introduction

This compound is an aromatic organic compound featuring a sulfonic acid group, a nitro group, and a fluorine atom attached to a benzene ring. The electron-withdrawing nature of these substituents makes the compound a versatile building block in medicinal chemistry and materials science. The sulfonic acid moiety imparts water solubility and can be readily converted into sulfonamides and sulfonate esters, while the nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity of derivative molecules. This guide will focus on the synthesis and characterization of the sulfonic acid and its potassium salt.

Synthesis of 4-Fluoro-3-nitrobenzenesulfonic Acid

The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid can be approached through two primary electrophilic aromatic substitution routes: the sulfonation of 1-fluoro-2-nitrobenzene or the nitration of 4-fluorobenzenesulfonic acid.[1]

Synthesis Pathway 1: Sulfonation of 1-Fluoro-2-nitrobenzene

This pathway involves the direct sulfonation of commercially available 1-fluoro-2-nitrobenzene. Due to the deactivating effect of the nitro and fluoro groups, this reaction requires strong sulfonating agents and elevated temperatures.[1]

Sulfonation_of_1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 4-Fluoro-3-nitrobenzenesulfonic_acid 4-Fluoro-3-nitrobenzenesulfonic_acid 1-Fluoro-2-nitrobenzene->4-Fluoro-3-nitrobenzenesulfonic_acid Oleum (H2SO4/SO3)

Diagram 1: Sulfonation of 1-Fluoro-2-nitrobenzene.
Synthesis Pathway 2: Nitration of 4-Fluorobenzenesulfonic Acid

Alternatively, the target compound can be synthesized by the nitration of 4-fluorobenzenesulfonic acid. This approach leverages the directing effects of the sulfonyl and fluoro groups on the incoming nitro group.

Nitration_of_4-Fluorobenzenesulfonic_Acid 4-Fluorobenzenesulfonic_Acid 4-Fluorobenzenesulfonic_Acid 4-Fluoro-3-nitrobenzenesulfonic_acid 4-Fluoro-3-nitrobenzenesulfonic_acid 4-Fluorobenzenesulfonic_Acid->4-Fluoro-3-nitrobenzenesulfonic_acid HNO3 / H2SO4

Diagram 2: Nitration of 4-Fluorobenzenesulfonic Acid.

Experimental Protocols

Protocol for Sulfonation of 1-Fluoro-2-nitrobenzene (Analogous to Sulfonation of Nitrobenzene)

Materials:

  • 1-Fluoro-2-nitrobenzene

  • Oleum (fuming sulfuric acid, e.g., 20% SO3)

  • Ice

  • Sodium chloride (for salting out, if preparing the sodium salt)

  • Potassium hydroxide or potassium carbonate (for preparing the potassium salt)

Procedure:

  • In a fume hood, carefully add 1-fluoro-2-nitrobenzene dropwise to a stirred solution of oleum at a controlled temperature, likely requiring initial cooling.

  • After the addition is complete, the reaction mixture is slowly heated to a temperature sufficient to drive the reaction to completion, potentially in the range of 100-120°C. The reaction progress can be monitored by techniques such as TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

  • The resulting aqueous solution contains 4-fluoro-3-nitrobenzenesulfonic acid.

Protocol for Nitration of 4-Fluorobenzenesulfonic Acid (Analogous to Nitration of 4-Fluorobenzoic Acid)

Materials:

  • 4-Fluorobenzenesulfonic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • In a fume hood, dissolve 4-fluorobenzenesulfonic acid in concentrated sulfuric acid in a flask, cooling the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining a low temperature (e.g., 0-5°C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time until the reaction is complete, as monitored by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product or to prepare an aqueous solution of the sulfonic acid.

Synthesis of Potassium this compound

The potassium salt of 4-fluoro-3-nitrobenzenesulfonic acid can be prepared by neutralizing the sulfonic acid solution with a suitable potassium base.

Salt_Formation 4-Fluoro-3-nitrobenzenesulfonic_acid_solution 4-Fluoro-3-nitrobenzenesulfonic_acid_solution Potassium_this compound Potassium_this compound 4-Fluoro-3-nitrobenzenesulfonic_acid_solution->Potassium_this compound KOH or K2CO3

Diagram 3: Formation of the Potassium Salt.
Experimental Protocol for Salt Formation

Materials:

  • Aqueous solution of 4-fluoro-3-nitrobenzenesulfonic acid

  • Potassium hydroxide (KOH) or potassium carbonate (K2CO3)

  • pH indicator or pH meter

Procedure:

  • To the aqueous solution of 4-fluoro-3-nitrobenzenesulfonic acid, slowly add a solution of potassium hydroxide or potassium carbonate while monitoring the pH.

  • Continue the addition until the solution is neutralized (pH ~7).

  • The resulting solution contains potassium this compound. The salt can be isolated by evaporation of the water, followed by recrystallization from a suitable solvent if necessary.

Characterization of this compound

The characterization of the synthesized compound is crucial to confirm its identity and purity. The following tables summarize the key physical and expected spectroscopic data for 4-fluoro-3-nitrobenzenesulfonic acid.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C6H4FNO5S[2][3]
Molecular Weight 221.17 g/mol [2][3]
Exact Mass 220.97942156 Da[2]
CAS Number 3888-84-4[2]
Predicted Spectroscopic Data

Due to the limited availability of published spectra for 4-fluoro-3-nitrobenzenesulfonic acid, the following predictions are based on the analysis of analogous compounds, such as 4-fluoro-3-nitrobenzoic acid.[4][5][6]

TechniquePredicted Observations
¹H NMR Three aromatic protons are expected, each exhibiting splitting due to coupling with each other and with the ¹⁹F nucleus. The proton ortho to the fluorine and meta to the sulfonyl group would likely appear as a doublet of doublets. The proton meta to both the fluorine and sulfonyl group would likely be a triplet of doublets. The proton ortho to the sulfonyl group would likely appear as a doublet of doublets. Chemical shifts would be downfield due to the electron-withdrawing groups.
¹³C NMR Six distinct aromatic carbon signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to the nitro and sulfonyl groups will be significantly deshielded.
IR Spectroscopy Characteristic peaks for the S=O stretch of the sulfonic acid group (around 1350 and 1170 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and the C-F stretch (around 1250 cm⁻¹) are expected. A broad O-H stretch for the sulfonic acid will also be present.
Mass Spectrometry The mass spectrum should show the molecular ion peak. Common fragmentation patterns would include the loss of SO₃ and NO₂.

Conclusion

This technical guide outlines the primary synthetic routes and expected characterization data for this compound. The provided experimental protocols, derived from analogous and well-documented reactions, offer a solid foundation for researchers to synthesize this valuable intermediate. The detailed characterization information will aid in the confirmation of the product's identity and purity, facilitating its application in drug discovery and materials science research. Further experimental validation of the proposed protocols and detailed spectroscopic analysis are encouraged to build upon the knowledge base for this important chemical entity.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonic Acid (CAS 3888-84-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzenesulfonic acid (CAS 3888-84-4), a key synthetic intermediate. This document collates available chemical data, outlines plausible synthetic routes, and discusses its potential applications in medicinal chemistry and materials science, with a focus on its role as a versatile building block in the synthesis of complex molecules.

Chemical and Physical Properties

4-Fluoro-3-nitrobenzenesulfonic acid is an organosulfur compound characterized by a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] These functional groups, all of which are strongly electron-withdrawing, dictate the compound's chemical reactivity and physical properties.[1] The sulfonic acid group confers strong acidity, making it a highly water-soluble organic acid.[1]

While experimental data on the physical properties of 4-Fluoro-3-nitrobenzenesulfonic acid is limited in publicly available literature, computational models provide predicted values which are summarized in the table below.

PropertyValueSource
Molecular Formula C6H4FNO5SPubChem[2]
Molecular Weight 221.17 g/mol PubChem[2]
CAS Number 3888-84-4PubChem[2]
IUPAC Name 4-fluoro-3-nitrobenzenesulfonic acidPubChem[2]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])FPubChem[2]
InChI Key OOJWQLSHYOELSK-UHFFFAOYSA-NPubChem[2]
Predicted pKa -1.27 ± 0.50ChemicalBook
Predicted Density 1.724 ± 0.06 g/cm³ChemicalBook
Predicted XLogP3 0.6PubChem[2]

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-3-nitrobenzenesulfonic acid typically proceeds via electrophilic aromatic substitution. Two primary synthetic routes are considered: the sulfonation of 1-fluoro-2-nitrobenzene or the nitration of 4-fluorobenzenesulfonic acid.[1] The choice of route and reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing side reactions.[1]

Representative Experimental Protocol: Nitration of 4-Fluorobenzenesulfonic Acid

Materials:

  • 4-Fluorobenzenesulfonic acid

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Water

  • Toluene

Procedure:

  • Under cooling in an ice bath, dissolve 4-fluorobenzenesulfonic acid (1.0 eq.) in concentrated sulfuric acid.

  • Slowly add potassium nitrate (1.1 eq.) in portions to the cooled solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

  • Slowly pour the reaction mixture over crushed ice with continuous stirring.

  • Allow the resulting mixture to stand at room temperature overnight to facilitate precipitation of the product.

  • Filter the solid product and wash it thoroughly with water.

  • Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzenesulfonic acid.

ReagentMolar RatioKey Parameters
4-Fluorobenzenesulfonic acid1.0Starting material
Potassium nitrate1.1Nitrating agent
Concentrated sulfuric acidSolventCatalyst and dehydrating agent
Temperature0°C to room temperatureControlled for selectivity
Reaction TimeOvernightTo ensure complete reaction

Applications in Drug Development and Organic Synthesis

4-Fluoro-3-nitrobenzenesulfonic acid serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4] The presence of three distinct functional groups allows for a range of sequential chemical transformations.

The fluorine atom can be displaced via nucleophilic aromatic substitution, the nitro group can be reduced to an amine, and the sulfonic acid group can be converted into other functionalities such as sulfonyl chlorides and sulfonamides.[1] A patent has indicated that this compound is a relevant precursor in the synthesis of selective Bcl-2 inhibitors, which are a class of anticancer drugs.[1]

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The sulfonamide group, which can be derived from 4-fluoro-3-nitrobenzenesulfonic acid, is a key pharmacophore in a wide range of therapeutic agents.[4]

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_0 Starting Materials 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 4-Fluoro-3-nitrobenzenesulfonic acid 4-Fluoro-3-nitrobenzenesulfonic acid 1-Fluoro-2-nitrobenzene->4-Fluoro-3-nitrobenzenesulfonic acid Sulfonation (SO3/H2SO4) 4-Fluorobenzenesulfonic acid 4-Fluorobenzenesulfonic acid 4-Fluorobenzenesulfonic acid->4-Fluoro-3-nitrobenzenesulfonic acid Nitration (HNO3/H2SO4)

Caption: Synthetic routes to 4-Fluoro-3-nitrobenzenesulfonic acid.

Experimental Workflow for Synthesis

Experimental_Workflow Start Start Dissolve Substrate Dissolve 4-Fluorobenzenesulfonic acid in concentrated H2SO4 Start->Dissolve Substrate Cooling Cool to 0°C (Ice Bath) Dissolve Substrate->Cooling Nitration Add KNO3 portion-wise Cooling->Nitration Stirring Stir overnight at RT Nitration->Stirring Quenching Pour onto crushed ice Stirring->Quenching Precipitation Allow to stand overnight Quenching->Precipitation Filtration Filter and wash with water Precipitation->Filtration Drying Azeotropic drying with toluene Filtration->Drying Product 4-Fluoro-3-nitrobenzenesulfonic acid Drying->Product

Caption: A representative workflow for the synthesis of 4-Fluoro-3-nitrobenzenesulfonic acid.

Logical Workflow for Application in Synthesis

Logical_Workflow A 4-Fluoro-3-nitrobenzenesulfonic acid B Conversion to Sulfonyl Chloride (e.g., with SOCl2) A->B C Formation of Sulfonamide (Reaction with an amine) B->C D Reduction of Nitro Group (e.g., with H2/Pd) C->D E Further Functionalization (e.g., Acylation, Alkylation) D->E F Complex Bioactive Molecules (e.g., Bcl-2 inhibitors) E->F

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and functional group interplay of 4-fluoro-3-nitrobenzenesulfonate. The strategic placement of its functional groups—a sulfonate, a nitro group, and a fluorine atom—on the benzene ring makes it a versatile reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Functional Groups and Their Influence on Reactivity

This compound is characterized by three key functional groups, each significantly influencing the molecule's overall reactivity. The benzene ring is substituted with a sulfonic acid group (-SO₃H), a nitro group (-NO₂), and a fluorine atom (-F). All three of these substituents are strongly electron-withdrawing, which is critical to the compound's chemical behavior.[1]

  • Sulfonic Acid Group (-SO₃H): This group is a strong acid due to the high electronegativity of the oxygen and sulfur atoms, which facilitates the donation of a proton (H⁺). The resulting sulfonate anion (-SO₃⁻) is highly stabilized by resonance, with the negative charge delocalized over the three oxygen atoms.[1] This functional group can be converted into other important moieties, most notably sulfonyl chlorides and sulfonamides.[1]

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The nitro group can be readily reduced to an amino group (-NH₂), providing a synthetic handle for further derivatization.

  • Fluorine Atom (-F): As the most electronegative element, the fluorine atom also acts as a strong electron-withdrawing group. In the context of this molecule, it is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The position of the fluorine atom para to the sulfonic acid group and ortho to the nitro group makes the carbon to which it is attached highly susceptible to nucleophilic attack.[1]

The synergistic electron-withdrawing effects of these three groups create a highly electron-deficient aromatic ring, which is the primary determinant of the molecule's characteristic reactivity.

Key Chemical Transformations

The unique electronic properties of this compound allow for a range of chemical transformations, making it a valuable intermediate in multi-step organic synthesis.

Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reaction of this compound is the nucleophilic aromatic substitution (SₙAr) of the fluorine atom. The strong activation by the ortho-nitro and para-sulfonate groups facilitates the displacement of fluoride by a wide variety of nucleophiles.

This reactivity allows for the introduction of diverse functionalities at the C4 position, including amines, alcohols, and thiols.[1] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which lowers the activation energy for the substitution.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound Derivatives

Nucleophile (Nu-H)Product StructureReaction Conditions (General)Yield (%)Reference (Analogous Reactions)
Primary Amine (R-NH₂)4-(Alkyl/Arylamino)-3-nitrobenzenesulfonateBase (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO)Good to Excellent[General SₙAr knowledge]
Secondary Amine (R₂NH)4-(Dialkyl/Diaryl-amino)-3-nitrobenzenesulfonateBase (e.g., K₂CO₃, Et₃N), Polar aprotic solvent (e.g., DMF, DMSO)Good to Excellent[General SₙAr knowledge]
Thiol (R-SH)4-(Alkyl/Arylthio)-3-nitrobenzenesulfonateBase (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, THF)Good to Excellent[General SₙAr knowledge]
Alcohol/Phenol (R-OH)4-(Alkoxy/Aryloxy)-3-nitrobenzenesulfonateStrong base (e.g., NaH), Polar aprotic solvent (e.g., DMF, THF)Moderate to Good[General SₙAr knowledge]

Note: The yields provided are general estimations based on analogous reactions of activated fluoroaromatic compounds. Specific yields for this compound will be dependent on the specific nucleophile and reaction conditions employed.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-amino-4-fluorobenzenesulfonic acid. This transformation is a key step in the synthesis of various derivatives, as the resulting aniline can undergo a wide range of subsequent reactions, such as diazotization and coupling, or condensation to form heterocyclic systems.

Commonly used reducing agents for this transformation include:

  • Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel)

  • Metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl)

  • Sodium dithionite (Na₂S₂O₄)

Conversion of the Sulfonic Acid Group

The sulfonic acid moiety can be readily converted into a more reactive sulfonyl chloride (-SO₂Cl) group. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). The resulting 4-fluoro-3-nitrobenzenesulfonyl chloride is a versatile intermediate that can react with a wide range of nucleophiles to form sulfonamides and sulfonate esters, which are important pharmacophores in medicinal chemistry.[1]

Experimental Protocols

Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride from 4-Fluoro-3-nitrobenzenesulfonic acid

Materials:

  • 4-Fluoro-3-nitrobenzenesulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Inert solvent (e.g., Dichloromethane)

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 4-fluoro-3-nitrobenzenesulfonic acid in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The crude 4-fluoro-3-nitrobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexane) or used directly in subsequent steps.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound (or its corresponding sulfonyl chloride/sulfonamide)

  • Primary or secondary amine (1.1 equivalents)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound in a polar aprotic solvent, add the amine and the base.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Procedure for the Reduction of the Nitro Group

Materials:

  • 4-Substituted-3-nitrobenzenesulfonate derivative

  • Iron powder (Fe) (5-10 equivalents)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture (e.g., 4:1)

  • Celite

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the nitro-containing starting material in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the solution.

  • Heat the reaction mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict key reaction pathways and a general experimental workflow.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar + Nucleophile (NuH) reduction Nitro Group Reduction start->reduction + Reducing Agent sulf_chloride Conversion to Sulfonyl Chloride start->sulf_chloride + SOCl₂ or ClSO₃H product_snar 4-Substituted-3-nitrobenzenesulfonate (Nu = -NR₂, -OR, -SR) snar->product_snar product_reduction 3-Amino-4-fluorobenzenesulfonate reduction->product_reduction product_sulf_chloride 4-Fluoro-3-nitrobenzenesulfonyl Chloride sulf_chloride->product_sulf_chloride sulfonamide Sulfonamide Formation product_sulf_chloride->sulfonamide + Amine (R₂NH) product_sulfonamide 4-Fluoro-3-nitrobenzenesulfonamide Derivatives sulfonamide->product_sulfonamide

Caption: Key reaction pathways of this compound.

G start Start: Dissolve this compound, nucleophile, and base in solvent reaction Heat and stir reaction mixture (Monitor by TLC) start->reaction workup Aqueous workup: Quench with water, extract with organic solvent reaction->workup purification Purification: Dry organic layer, concentrate, and purify (e.g., column chromatography) workup->purification product Final Product: 4-Substituted-3-nitrobenzenesulfonate purification->product

Caption: General experimental workflow for SₙAr reactions.

Applications in Drug Discovery and Development

The diverse reactivity of this compound makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The ability to introduce a variety of substituents through nucleophilic aromatic substitution, coupled with the synthetic handle of the reducible nitro group and the versatile sulfonate/sulfonamide moiety, allows for the creation of diverse chemical libraries for drug screening. The sulfonamide functional group, in particular, is a well-established pharmacophore found in a wide range of drugs, including diuretics, anticonvulsants, and antibiotics. The strategic use of this compound and its derivatives enables the synthesis of novel compounds with tailored properties for various biological targets.

Conclusion

This compound is a highly functionalized aromatic compound with a rich and predictable reactivity profile. The interplay of its electron-withdrawing groups activates the molecule for key transformations, including nucleophilic aromatic substitution, nitro group reduction, and derivatization of the sulfonic acid. This versatility makes it an important tool for medicinal chemists and researchers in the development of new chemical entities. A thorough understanding of its reactivity, as outlined in this guide, is crucial for its effective application in complex organic synthesis.

References

Spectroscopic Analysis of 4-Fluoro-3-nitrobenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-3-nitrobenzenesulfonate, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data for this specific salt, this document leverages data from its corresponding acid, 4-fluoro-3-nitrobenzenesulfonic acid, and closely related structural analogs. All predicted and analogous data are clearly indicated.

Core Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) in parts per million (ppm) for this compound are based on the analysis of structurally similar compounds, such as 4-halonitrobenzenes and other substituted benzene derivatives.

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹HH-28.2 - 8.4ddJ(H2-H6) ≈ 2-3, J(H2-F) ≈ 4-5
H-57.5 - 7.7dddJ(H5-H6) ≈ 8-9, J(H5-F) ≈ 8-9, J(H5-H2) ≈ 0.5
H-67.8 - 8.0ddJ(H6-H5) ≈ 8-9, J(H6-H2) ≈ 2-3
¹³CC-1 (C-SO₃⁻)145 - 150d
C-2 (C-H)125 - 128d
C-3 (C-NO₂)148 - 152d
C-4 (C-F)160 - 165dJ(C4-F) ≈ 250-260
C-5 (C-H)118 - 122dJ(C5-F) ≈ 20-25
C-6 (C-H)130 - 133d
¹⁹FF-4-105 to -115dddJ(F-H5) ≈ 8-9, J(F-H2) ≈ 4-5, J(F-H6) ≈ 1-2

Disclaimer: These are predicted values based on analogous compounds and may differ from experimental results.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are based on characteristic absorption bands for aromatic nitro compounds and arylsulfonates.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
NO₂Asymmetric Stretch~1530Strong
Symmetric Stretch~1350Strong
SO₃⁻Asymmetric Stretch~1180Strong
Symmetric Stretch~1040Strong
C-FStretch~1250Medium-Strong
Aromatic C=CStretch1600 - 1450Medium-Weak
Aromatic C-HStretch3100 - 3000Weak

Source: Predicted values for the corresponding sulfonic acid have been reported[1].

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) in negative ion mode would be the most suitable technique.

Ion Formula Calculated Exact Mass (m/z) Notes
[M]⁻C₆H₃FNO₅S⁻220.9719Molecular ion of the corresponding sulfonic acid.
[M-NO₂]⁻C₆H₃FSO₃⁻173.9763Loss of the nitro group.
[M-SO₃]⁻C₆H₃FNO₂⁻140.0100Loss of the sulfonate group.

Source: Common fragmentation pathways for 4-fluoro-3-nitrobenzenesulfonic acid have been described[1].

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical to ensure sample solubility and avoid interfering signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If required, add a small amount of an internal standard (e.g., TMS or a suitable fluorine reference).

  • Instrument Parameters (¹H, ¹³C, ¹⁹F NMR):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Temperature: Standard room temperature (e.g., 298 K).

    • ¹H NMR:

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of aromatic protons.

    • ¹³C NMR:

      • Use proton decoupling to simplify the spectrum.

      • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • ¹⁹F NMR:

      • Set the spectral width to encompass the expected chemical shift of the fluorine atom.

      • Proton decoupling can be used to simplify the fluorine signal.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Sample):

    • KBr Pellet Method:

      • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

      • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR):

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal.

  • Data Processing:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the ESI process and ensure the sample is fully dissolved.

    • Filter the sample solution if any particulate matter is present to avoid clogging the instrument.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Negative ion mode is preferred for the sulfonate anion.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

    • Capillary Voltage: Optimize for stable spray and maximum ion signal (typically a few kilovolts).

    • Nebulizing and Drying Gas: Adjust the flow rates of the nebulizing and drying gases (usually nitrogen) to optimize desolvation.

    • Fragmentor/Collision Energy (for MS/MS): If fragmentation analysis is desired, apply a collision energy to induce fragmentation of the parent ion.

  • Data Processing:

    • Acquire the mass spectrum over a suitable m/z range.

    • Identify the molecular ion and any significant fragment ions.

    • Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis This compound (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (ESI-MS) Synthesis->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight (m/z) Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and compare it with the predicted and analogous data presented herein.

References

4-Fluoro-3-nitrobenzenesulfonate literature review and background

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonate

Introduction and Background

4-Fluoro-3-nitrobenzenesulfonic acid is an organosulfur compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] Its chemical formula is C₆H₄FNO₅S.[1][2] The specific arrangement of these strongly electron-withdrawing functional groups at positions 1 (-SO₃H), 3 (-NO₂), and 4 (-F) is critical to its chemical behavior and makes it a versatile intermediate in organic synthesis.[1]

Fluorinated aromatic sulfonic acids are a class of compounds that have attracted significant interest in modern chemical research.[1] The sulfonic acid moiety dramatically increases the aqueous solubility of organic compounds, a highly valuable feature in the development of pharmaceuticals, water-soluble dyes, and catalysts.[1] Concurrently, the presence of a fluorine atom, the most electronegative element, significantly alters the molecule's electronic environment.[1] This modification can enhance metabolic stability and binding affinity to protein targets, a common strategy in medicinal chemistry.[1] The combination of these groups on an aromatic ring creates a powerful and tunable molecular scaffold for diverse chemical syntheses.[1]

Physicochemical Properties

The key physical and chemical properties of 4-fluoro-3-nitrobenzenesulfonic acid and its related derivatives are summarized below. These properties are crucial for understanding its behavior in chemical reactions and for developing experimental protocols.

PropertyValueSource(s)
IUPAC Name 4-fluoro-3-nitrobenzenesulfonic acid[2]
CAS Number 3888-84-4[1][2]
Molecular Formula C₆H₄FNO₅S[1][2]
Molecular Weight 221.17 g/mol [1][2]
Predicted Density 1.724 ± 0.06 g/cm³[3]
Predicted pKa -1.27 ± 0.50[3]
InChI Key OOJWQLSHYOELSK-UHFFFAOYSA-N[1][2]

Synthesis and Experimental Protocols

Synthesis Workflow

The logical workflow for the two main synthetic pathways to obtain 4-fluoro-3-nitrobenzenesulfonic acid can be visualized as follows.

Synthesis_Workflow cluster_1 Route 1: Sulfonation cluster_2 Route 2: Nitration start1 1-Fluoro-2-nitrobenzene product 4-Fluoro-3-nitrobenzenesulfonic acid start1->product Sulfonating Agent (e.g., Oleum, H₂SO₄) start2 4-Fluorobenzenesulfonic acid start2->product Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Primary synthetic routes to 4-fluoro-3-nitrobenzenesulfonic acid.

Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide (Analogous Sulfonation)

This protocol details the synthesis of the corresponding sulfonamide from 1-fluoro-2-nitrobenzene, which involves the formation of the sulfonyl chloride intermediate. This method highlights the chlorosulfonation approach.

Procedure:

  • Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[4]

  • Stir the reaction mixture at 120°C overnight.[4]

  • After allowing the reaction to cool to room temperature, quench it by slowly pouring it into ice water.[4]

  • Extract the mixture with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic layers and concentrate under reduced pressure to remove the solvent.[4]

  • Redissolve the crude product in isopropanol and cool to -60°C.[4]

  • At this temperature, add ammonium hydroxide solution dropwise and continue stirring for 1 hour.[4]

  • Neutralize the reaction by adding 6M hydrochloric acid (8 mL).[4]

  • Warm the mixture to room temperature and concentrate to dryness to obtain the intermediate 4-fluoro-3-nitrobenzenesulfonamide (Yield: 82%).[4]

Experimental Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzoic Acid (Analogous Nitration)

This protocol for the nitration of 4-fluorobenzoic acid serves as a model for the nitration of a fluorinated benzene derivative.[5]

Procedure:

  • Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 mL) under cooling in an ice bath.[5]

  • Add potassium nitrate (39.7 g, 0.39 mol) in batches to the solution.[5]

  • Stir the reaction mixture overnight at room temperature.[5]

  • Slowly pour the mixture over crushed ice (800 g) with continuous stirring.[5]

  • Allow the resulting mixture to stand at room temperature overnight.[5]

  • Filter the solid product and wash it with plenty of water.[5]

  • Dry the product via azeotropic distillation with toluene to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: 90%).[5]

Chemical Reactivity and Applications

The reactivity of 4-fluoro-3-nitrobenzenesulfonic acid is dominated by its three functional groups, making it a valuable building block in medicinal chemistry and materials science.[1] The sulfonic acid group confers strong acidity, while the fluorine and nitro groups are key sites for substitution and reduction reactions.[1]

Key Chemical Transformations

The primary reactions involving this scaffold are Nucleophilic Aromatic Substitution (SₙAr) at the C4 position and reduction of the nitro group at the C3 position.[1]

Reactions cluster_1 Nucleophilic Aromatic Substitution (SₙAr) cluster_2 Nitro Group Reduction parent This compound product1 4-Substituted-3-nitrobenzenesulfonate parent->product1 - F⁻ product2 3-Amino-4-fluorobenzenesulfonate parent->product2 nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->parent reductant Reducing Agent (e.g., H₂, Pd/C) reductant->parent

Caption: Key reactions of the this compound scaffold.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is highly activated by the electron-withdrawing nitro and sulfonate groups, making it an excellent leaving group. This allows for its displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols, enabling the introduction of diverse substituents at the C4 position.[1]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂).[1] This transformation is fundamental in synthetic chemistry, as the resulting amino group can undergo a vast array of subsequent reactions, including diazotization, acylation, or alkylation.[1]

Formation of Derivatives

4-Fluoro-3-nitrobenzenesulfonic acid can be converted to its corresponding sulfonyl chloride, which is a versatile intermediate for creating sulfonate esters and sulfonamides through reactions with nucleophiles.[1]

Derivatives start 4-Fluoro-3-nitrobenzenesulfonyl chloride ester Sulfonate Ester start->ester sulfonamide Sulfonamide start->sulfonamide alcohol Alcohol (R-OH) alcohol->start amine Amine (R-NH₂) amine->start

Caption: Synthesis of sulfonate esters and sulfonamides.

Applications in Drug Development

The structural motifs present in this compound are highly relevant to drug development. The introduction of fluorine can improve metabolic stability and binding affinity, while the sulfonic acid group enhances aqueous solubility.[1] The related compound, 4-fluoro-3-nitrobenzenesulfonamide, is explicitly used as a reagent to synthesize various substituted arylsulfonamide derivatives, which are an important class of compounds in medicinal chemistry.[4] The ability to perform orthogonal reactions—SₙAr at the fluorine and reduction of the nitro group—makes this scaffold a valuable tool for building molecular complexity and generating libraries of potential drug candidates.

References

An In-Depth Technical Guide on the Discovery and History of 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzenesulfonate is a key aromatic organofluorine compound that has found utility as a versatile building block in organic synthesis, particularly in the preparation of novel pharmaceutical agents. Its unique trifunctionalized aromatic ring, featuring a sulfonic acid group, a nitro group, and a fluorine atom, provides a scaffold with tunable reactivity for the construction of complex molecules. This technical guide delves into the discovery and history of this compound, detailing its synthesis, the underlying chemical principles, and its applications in medicinal chemistry.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The study of aromatic sulfonic acids dates back to the 19th century, with aromatic sulfonation being a foundational electrophilic aromatic substitution reaction in organic chemistry. These compounds have been pivotal as intermediates in the production of dyes, detergents, and pharmaceuticals. The introduction of fluorine into organic molecules, a strategy that gained significant traction in the mid-20th century, was found to dramatically alter the physicochemical properties of compounds, often enhancing metabolic stability and binding affinity to biological targets. The convergence of these two areas of chemical science set the stage for the development of fluorinated aromatic sulfonic acids like this compound.

While a definitive first synthesis by a single research group is not clearly documented in readily available literature, the synthesis of 4-fluoro-3-nitrobenzenesulfonic acid is grounded in the well-established principles of electrophilic aromatic substitution, with its preparation being described in the chemical literature by the mid-1960s. Two primary synthetic routes have been established for its preparation: the sulfonation of 1-fluoro-2-nitrobenzene and the nitration of 4-fluorobenzenesulfonic acid.

Theoretical Basis: The Guiding Principles of Holleman's Rules

The regioselectivity of the synthesis of this compound is a classic example of the principles of electrophilic aromatic substitution, predictable by Holleman's rules.[1] These rules, established by Arnold Frederick Holleman, describe how existing substituents on an aromatic ring direct incoming electrophiles to specific positions (ortho, meta, or para).

In the case of the starting materials for the synthesis of this compound:

  • 1-Fluoro-2-nitrobenzene: The fluorine atom is an ortho, para-directing deactivator, while the nitro group is a strong meta-directing deactivator. The directing effects of both substituents must be considered.

  • 4-Fluorobenzenesulfonic acid: The fluorine atom is an ortho, para-director, and the sulfonic acid group is a meta-director.

The interplay of these electronic effects governs the position of the incoming electrophile, leading to the desired this compound product.

Key Synthetic Pathways

The two principal methods for the synthesis of this compound are detailed below.

Sulfonation of 1-Fluoro-2-nitrobenzene

This route involves the direct sulfonation of 1-fluoro-2-nitrobenzene. The presence of the electron-withdrawing nitro and fluoro groups deactivates the aromatic ring, necessitating strong sulfonating agents and often elevated temperatures to drive the reaction.

Experimental Protocol: Sulfonation of 1-Fluoro-2-nitrobenzene (Analogous Procedure)

A general procedure for the sulfonation of a deactivated aromatic ring can be adapted from the synthesis of 4-fluoro-3-nitrobenzenesulfonamide.[2]

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, 1-fluoro-2-nitrobenzene (1.0 equivalent) is dissolved in an excess of chlorosulfonic acid (e.g., 5-10 equivalents).

  • Reaction Conditions: The reaction mixture is heated, for example, to 120°C, and stirred overnight to ensure complete reaction.[2]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-fluoro-3-nitrobenzenesulfonic acid can be further purified by recrystallization or chromatography.

Nitration of 4-Fluorobenzenesulfonic Acid

This alternative pathway involves the nitration of 4-fluorobenzenesulfonic acid. The sulfonic acid group is a meta-director, and the fluorine atom is an ortho, para-director. The nitration will preferentially occur at the position ortho to the fluorine and meta to the sulfonic acid group.

Experimental Protocol: Nitration of 4-Fluorobenzenesulfonic Acid (Analogous Procedure)

A representative procedure for the nitration of a substituted fluorobenzene can be adapted from the synthesis of 4-fluoro-3-nitrobenzoic acid.[3]

  • Reaction Setup: 4-Fluorobenzenesulfonic acid (1.0 equivalent) is dissolved in concentrated sulfuric acid in a flask cooled in an ice bath.

  • Nitrating Agent: A nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, or potassium nitrate, is added portion-wise while maintaining a low temperature.[3]

  • Reaction Conditions: The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature and stirred for several hours or overnight.[3]

  • Work-up: The reaction is quenched by pouring the mixture onto crushed ice. The precipitated product can be collected by filtration, washed with cold water, and dried.

  • Purification: Further purification can be achieved by recrystallization.

Data Presentation

Synthesis RouteStarting MaterialKey ReagentsProductTypical Yield (%)Melting Point (°C)Reference
Sulfonation1-Fluoro-2-nitrobenzeneChlorosulfonic acid, Ammonium hydroxide4-Fluoro-3-nitrobenzenesulfonamide82Not Reported[2]
Nitration4-Fluorobenzoic acidPotassium nitrate, Sulfuric acid4-Fluoro-3-nitrobenzoic acid90Not Reported[3]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄FNO₅S[4]
Molecular Weight221.17 g/mol [4]
CAS Number3888-84-4[4]

Mandatory Visualizations

Synthetic Pathways

G cluster_0 Sulfonation Route cluster_1 Nitration Route 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 4-Fluoro-3-nitrobenzenesulfonate_1 This compound 1-Fluoro-2-nitrobenzene->4-Fluoro-3-nitrobenzenesulfonate_1 Sulfonation Sulfonating Agent (e.g., H2SO4/SO3) Sulfonating Agent (e.g., H2SO4/SO3) 4-Fluorobenzenesulfonic acid 4-Fluorobenzenesulfonic acid 4-Fluoro-3-nitrobenzenesulfonate_2 This compound 4-Fluorobenzenesulfonic acid->4-Fluoro-3-nitrobenzenesulfonate_2 Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Primary synthetic routes to this compound.

Experimental Workflow: Sulfonation Route

G Start Start Dissolve 1-Fluoro-2-nitrobenzene in Chlorosulfonic Acid Dissolve 1-Fluoro-2-nitrobenzene in Chlorosulfonic Acid Start->Dissolve 1-Fluoro-2-nitrobenzene in Chlorosulfonic Acid Heat and Stir Reaction Mixture Heat and Stir Reaction Mixture Dissolve 1-Fluoro-2-nitrobenzene in Chlorosulfonic Acid->Heat and Stir Reaction Mixture Cool to Room Temperature Cool to Room Temperature Heat and Stir Reaction Mixture->Cool to Room Temperature Quench with Ice Quench with Ice Cool to Room Temperature->Quench with Ice Extract with Organic Solvent Extract with Organic Solvent Quench with Ice->Extract with Organic Solvent Dry and Concentrate Dry and Concentrate Extract with Organic Solvent->Dry and Concentrate Purify Product Purify Product Dry and Concentrate->Purify Product End End Purify Product->End

Caption: Experimental workflow for the sulfonation of 1-fluoro-2-nitrobenzene.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups allows for sequential and regioselective modifications.

  • Sulfonamide Formation: The sulfonic acid can be converted to a sulfonyl chloride, which readily reacts with amines to form sulfonamides. The sulfonamide moiety is a common pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles to build molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized, for example, through acylation or alkylation. This amine is a key precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in antimicrobials, opioids, and antipsychotics.[5]

  • Kinase Inhibitors: The broader class of sulfonamide-based compounds has been extensively explored as kinase inhibitors for the treatment of cancer.[6] While direct use of this compound in a marketed kinase inhibitor is not prominent, its structural motifs are relevant to the design of such agents. The sulfonyl group can act as a hydrogen bond acceptor, and the fluorinated phenyl ring can engage in favorable interactions within the ATP-binding pocket of kinases.

Conclusion

This compound stands as a testament to the power of fundamental organic chemistry principles in generating valuable synthetic building blocks. Its preparation, guided by the predictable nature of electrophilic aromatic substitution, provides a versatile platform for the synthesis of a wide array of more complex molecules. For researchers and professionals in drug development, this compound and its derivatives offer a gateway to novel chemical entities with potential therapeutic applications, particularly in the design of kinase inhibitors and other targeted therapies. The continued exploration of the reactivity of this trifunctionalized scaffold is likely to lead to the discovery of new and improved pharmaceutical agents.

References

Potential Research Areas for 4-Fluoro-3-nitrobenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzenesulfonate and its derivatives represent a versatile class of chemical intermediates with significant potential in medicinal chemistry, chemical biology, and materials science. The strategic placement of the fluorine atom, nitro group, and sulfonic acid moiety on the benzene ring imparts unique reactivity and properties, making this scaffold an attractive starting point for the synthesis of complex molecules. The fluorine atom, activated by the electron-withdrawing nitro and sulfonyl groups, is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups. Concurrently, the nitro group can be readily reduced to an amine, opening up another avenue for chemical diversification. This guide provides an in-depth overview of the core chemical properties, synthesis, and key reactions of this compound derivatives. It explores their established application in the development of Bcl-2 family protein inhibitors for cancer therapy and delves into their potential as cysteine-reactive probes for chemical proteomics. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this valuable chemical entity.

Chemical Properties and Spectroscopic Data

This compound is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonic acid group. These strongly electron-withdrawing groups are critical to its chemical behavior.[1] The sulfonic acid group renders it a strong acid, with the resulting sulfonate anion being highly stabilized by resonance.[1]

Below is a summary of the key chemical and physical properties for 4-fluoro-3-nitrobenzenesulfonic acid and its important derivatives, 4-fluoro-3-nitrobenzenesulfonyl chloride and 4-fluoro-3-nitrobenzenesulfonamide.

Property4-Fluoro-3-nitrobenzenesulfonic acid4-Fluoro-3-nitrobenzenesulfonyl chloride4-Fluoro-3-nitrobenzenesulfonamide
CAS Number 3888-84-4[1][2]6668-56-0[3]406233-31-6[4]
Molecular Formula C₆H₄FNO₅S[1][2]C₆H₃ClFNO₄S[5]C₆H₅FN₂O₄S[4]
Molecular Weight 221.17 g/mol [1][2]239.61 g/mol [5]220.18 g/mol [4]
Physical Form Solid (Predicted)White to Pale Yellow Solid[5]Pale Yellow Solid[4]
Predicted Spectroscopic Data (for Sulfonic Acid) FT-IR (cm⁻¹): ~1530 & ~1350 (-NO₂ stretch), ~1180 & ~1040 (S=O stretch).[1] ¹H NMR: Three distinct signals in the aromatic region with complex splitting patterns due to ortho-, meta-, and fluorine-proton coupling.[1]¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H).[4]

Synthesis and Key Intermediates

The synthesis of this compound derivatives typically begins with 1-fluoro-2-nitrobenzene. The primary transformations involve sulfonation/chlorosulfonation and subsequent conversion to other functional groups like sulfonamides.

Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide

A common and well-documented route involves the direct chlorosulfonation of 1-fluoro-2-nitrobenzene, followed by amination to yield the sulfonamide.[4]

G start 1-Fluoro-2-nitrobenzene intermediate 4-Fluoro-3-nitrobenzenesulfonyl chloride start->intermediate Chlorosulfonation 120°C reagent1 Chlorosulfonic Acid (ClSO₃H) product 4-Fluoro-3-nitrobenzenesulfonamide intermediate->product Amination reagent2 Ammonium Hydroxide (NH₄OH) G cluster_nucleophiles Nucleophiles cluster_products Products start 4-Fluoro-3-nitrobenzenesulfonamide product_amine 4-(Dialkylamino)-3-nitrobenzenesulfonamide start->product_amine SₙAr product_thiol 4-(Alkylthio)-3-nitrobenzenesulfonamide start->product_thiol SₙAr product_alcohol 4-(Alkoxy)-3-nitrobenzenesulfonamide start->product_alcohol SₙAr amine R₂NH (Amines) thiol RSH (Thiols) alcohol ROH (Alcohols) G start 4-Substituted-3-nitrobenzenesulfonamide product 4-Substituted-3-aminobenzenesulfonamide start->product Reduction reagents Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) G cluster_stress Cellular Stress cluster_activation Activation cluster_regulation Regulation cluster_execution Execution stress DNA Damage, Growth Factor Deprivation bh3 BH3-only proteins (e.g., Bim, Puma) stress->bh3 activates bcl2 Pro-survival (Bcl-2, Bcl-xL, Mcl-1) bh3->bcl2 inhibits bax_bak Pro-apoptotic (Bax, Bak) bh3->bax_bak activates bcl2->bax_bak inhibits mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mito induces inhibitor BH3 Mimetic Inhibitor (Derived from This compound) inhibitor->bcl2 inhibits cyto_c Cytochrome c release mito->cyto_c leads to caspases Caspase Activation cyto_c->caspases activates apoptosis Apoptosis caspases->apoptosis executes G start Cell Lysate / Proteome labeling Labeling of Reactive Cysteines start->labeling probe Cysteine-Reactive Probe (e.g., this compound derivative) digestion Proteolytic Digestion (e.g., Trypsin) labeling->digestion enrichment Enrichment of Labeled Peptides (e.g., Affinity Chromatography) digestion->enrichment ms LC-MS/MS Analysis enrichment->ms data Data Analysis and Identification of Labeled Sites ms->data

References

Methodological & Application

Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonate and its derivatives are versatile reagents in organic synthesis, primarily serving as electrophilic aromatic building blocks. The presence of a fluorine atom at the 4-position and a nitro group at the 3-position of the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. The sulfonate group, or more commonly its activated form, the sulfonyl chloride, provides a reactive handle for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This unique combination of reactive sites makes this compound derivatives valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The electron-withdrawing nature of both the nitro and sulfonyl groups renders the aromatic ring electron-deficient, facilitating the attack of nucleophiles at the carbon atom bearing the fluorine. The fluorine atom, being a good leaving group in this context, is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse substituents at this position, enabling the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Key Applications

  • Synthesis of Sulfonamides: The reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with primary and secondary amines is a cornerstone application, leading to the formation of a wide array of sulfonamide derivatives. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

  • Formation of Sulfonate Esters: The reaction with alcohols or phenols yields sulfonate esters. These can be used as intermediates in cross-coupling reactions or as protecting groups.

  • Carbon-Sulfur Bond Formation: Reactions with thiols provide a straightforward route to aryl thioethers, which are important structural motifs in various biologically active molecules.

  • Building Block for Heterocyclic Synthesis: The sequential or tandem reaction of the fluorine and nitro groups can be employed in the synthesis of various heterocyclic systems. For instance, the fluorine can be displaced by a nucleophile, and the nitro group can then be reduced to an amine, which can participate in cyclization reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

This protocol is adapted from the synthesis of analogous aryl sulfonyl chlorides.

Reaction Scheme:

Materials:

  • 1-Fluoro-2-nitrobenzene

  • Chlorosulfonic acid

  • Ice

  • Water

  • Petroleum ether (for recrystallization)

Procedure:

  • In a fume hood, carefully add 1-fluoro-2-nitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (e.g., 4.0 eq) in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product, 4-fluoro-3-nitrobenzenesulfonyl chloride, will precipitate.

  • Collect the precipitate by filtration and wash it with cold water.

  • For purification, recrystallize the crude product from petroleum ether.

  • Dry the purified product under vacuum.

Quantitative Data:

ParameterValueReference
Molar Ratio (Chlorosulfonic acid : 1-Fluoro-2-nitrobenzene)4 : 1[1]
Reaction Temperature120 °C[1]
Reaction Time4 hours[1]
Yield~81.5% (analogous reaction)[1]
Protocol 2: General Procedure for the Synthesis of N-Substituted-4-fluoro-3-nitrobenzenesulfonamides

Reaction Scheme:

Materials:

  • 4-Fluoro-3-nitrobenzenesulfonyl chloride

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or other suitable base

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate/Hexane (for recrystallization)

Procedure:

  • Dissolve the amine (1.1 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Add 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1N HCl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data (Example with Ammonia):

ParameterValueReference
Reactants4-Nitrobenzenesulfonyl chloride (6.7 g), Ammonia water (10 ml)[2]
Reaction Time3 hours[2]
Reaction TemperatureRoom temperature[2]
Yield~95% (for 4-nitrobenzenesulfonamide)[2]
Protocol 3: General Procedure for the Synthesis of 4-Aryloxy-3-nitrobenzenesulfonates

Reaction Scheme:

Caption: Synthesis of the key intermediate.

Diagram 2: Key Reactions of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

G cluster_reactions Nucleophilic Aromatic Substitution (SNAr) start 4-Fluoro-3-nitrobenzenesulfonyl Chloride amine Primary/Secondary Amine (R1R2NH) start->amine SNAr at C-F alcohol Alcohol/Phenol (ROH/ArOH) start->alcohol SNAr at C-F thiol Thiol/Thiophenol (RSH/ArSH) start->thiol SNAr at C-F sulfonamide N-Substituted-4-amino-3-nitrobenzenesulfonamide amine->sulfonamide Forms Sulfonamide sulfonate_ester 4-Alkoxy/Aryloxy-3-nitrobenzenesulfonate alcohol->sulfonate_ester Forms Sulfonate Ester thioether 4-(Alkyl/Aryl)thio-3-nitrobenzenesulfonate thiol->thioether Forms Thioether

Caption: Major synthetic pathways.

Diagram 3: Experimental Workflow for Sulfonamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification a Dissolve Amine & Base in DCM b Cool to 0 °C a->b c Add Sulfonyl Chloride b->c d Stir at RT (1-3h) c->d e Monitor by TLC d->e f Quench with 1N HCl e->f g Extract with DCM f->g h Wash with H2O & Brine g->h i Dry & Concentrate h->i j Recrystallize i->j k Pure Sulfonamide j->k

Caption: Step-by-step synthesis workflow.

References

Application of 4-Fluoro-3-nitrobenzenesulfonate Analogs in Proteomics Research: A Focus on Chiral Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In proteomics research, the precise characterization of amino acids, the fundamental building blocks of proteins, is paramount. While the primary sequence of proteins is a key area of study, the stereochemistry of amino acids (whether they are in the D- or L-form) is also of significant biological importance. D-amino acids, once thought to be rare in higher organisms, are now recognized as playing crucial roles in various physiological and pathological processes. Consequently, the development of robust analytical methods to identify and quantify amino acid stereoisomers is a growing area of interest.

This application note details the use of amine-reactive reagents for the chiral analysis of amino acids in proteomics, with a specific focus on Nα-(2,4-dinitrophenyl)-L-alanine amide, commonly known as Marfey's reagent. While the user inquired about 4-Fluoro-3-nitrobenzenesulfonate, the available scientific literature extensively documents the application of the structurally and functionally similar Marfey's reagent for this purpose. This reagent and its analogs are powerful tools for derivatizing primary amines, enabling the separation and quantification of D- and L-amino acid enantiomers using standard liquid chromatography-mass spectrometry (LC-MS) techniques.

Principle of the Method

Marfey's reagent is a chiral derivatizing agent.[1][2] The core principle of its application lies in its reaction with the primary amine group of amino acids. This reaction forms diastereomers, which, unlike the original enantiomers, have different physicochemical properties and can therefore be separated using achiral reverse-phase high-performance liquid chromatography (HPLC). The separated diastereomers can then be detected and quantified by mass spectrometry, allowing for the determination of the relative or absolute amounts of D- and L-amino acids in a biological sample.

The workflow for this analysis typically involves the hydrolysis of a protein or peptide sample to release individual amino acids, followed by derivatization with Marfey's reagent, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

1. Protein Hydrolysis

This protocol describes the acid hydrolysis of a protein sample to liberate its constituent amino acids.

  • Materials:

    • Protein sample (lyophilized)

    • 6 M Hydrochloric acid (HCl)

    • Nitrogen gas

    • Heating block or oven

    • Vacuum centrifuge

  • Procedure:

    • Place the lyophilized protein sample in a hydrolysis tube.

    • Add a sufficient volume of 6 M HCl to the tube.

    • Flush the tube with nitrogen gas to remove oxygen and prevent oxidation of amino acids.

    • Seal the tube tightly.

    • Incubate the sample at 110°C for 24 hours.

    • After hydrolysis, cool the sample to room temperature.

    • Open the tube and evaporate the HCl using a vacuum centrifuge.

    • Resuspend the dried amino acid hydrolysate in a suitable buffer (e.g., 1 M NaHCO₃) for derivatization.

2. Derivatization of Amino Acids with Marfey's Reagent

This protocol details the derivatization of free amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).

  • Materials:

    • Amino acid sample (from hydrolysis or standards)

    • 1 M Sodium bicarbonate (NaHCO₃)

    • Marfey's reagent solution (1% w/v in acetone)

    • 1 N Hydrochloric acid (HCl)

    • Methanol

    • Water bath or incubator

  • Procedure:

    • To 10 µL of the amino acid sample in solution, add 10 µL of 1 M NaHCO₃.

    • Add 50 µL of the 1% Marfey's reagent solution in acetone.

    • Mix the solution thoroughly.

    • Incubate the reaction mixture at 40°C for 1 hour.

    • Stop the reaction by adding 10 µL of 1 N HCl.

    • Add 420 µL of methanol to the final mixture.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data from studies utilizing Marfey's reagent for the chiral analysis of amino acids. This data highlights the ability of the method to resolve and quantify D- and L-amino acid pairs.

Amino Acid PairRetention Time L-form (min)Retention Time D-form (min)Limit of Detection (LOD)Linearity RangeReference
Alanine15.216.50.5 µM1-100 µM[2]
Aspartic Acid12.813.90.5 µM1-100 µM[2]
Phenylalanine25.126.80.2 µM0.5-50 µM[3]
Valine21.322.90.5 µM1-100 µM[2]

Visualizations

Diagram 1: Experimental Workflow for Chiral Amino Acid Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output ProteinSample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) ProteinSample->Hydrolysis AminoAcids Free Amino Acids Hydrolysis->AminoAcids Derivatization Derivatization with Marfey's Reagent (40°C) AminoAcids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers LC Reverse-Phase HPLC Diastereomers->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data Quantification Quantification of D- and L-Amino Acids Data->Quantification

Caption: Workflow for chiral amino acid analysis using Marfey's reagent.

Diagram 2: Reaction Scheme of Marfey's Reagent with an Amino Acid

G cluster_reactants Reactants cluster_product Product Marfeys Marfey's Reagent (L-FDAA) Diastereomer Diastereomer (L-L or L-D) Marfeys->Diastereomer + AminoAcid Amino Acid (L- or D-form) AminoAcid->Diastereomer

Caption: Derivatization reaction of an amino acid with Marfey's reagent.

The use of amine-reactive chiral derivatizing agents, exemplified by Marfey's reagent, provides a reliable and robust method for the analysis of amino acid stereoisomers in proteomics research. This approach, combining chemical derivatization with standard LC-MS/MS instrumentation, allows for the effective separation and quantification of D- and L-amino acids. The protocols and data presented here serve as a guide for researchers and drug development professionals interested in exploring the roles of D-amino acids in biological systems and their potential as biomarkers or therapeutic targets. The continued application and refinement of these methods will undoubtedly contribute to a deeper understanding of the proteome and its complexities.

References

Application Notes and Protocols for 4-Fluoro-3-nitrobenzenesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonate and its derivatives are versatile chemical intermediates, primarily utilized in the synthesis of more complex molecules in medicinal chemistry and materials science.[1] The presence of a fluorine atom and a nitro group on the benzene ring significantly influences the molecule's reactivity, making it a valuable building block for drug discovery and the development of novel chemical probes.[1] This document provides detailed protocols for the application of a key derivative, 4-fluoro-3-nitrobenzenesulfonyl chloride, as an amine-reactive probe for protein labeling, a common technique in biochemical and pharmaceutical research. While specific signaling pathways involving this compound are not established, its utility lies in its ability to covalently modify proteins, enabling their study.

Data Presentation

The efficiency of protein labeling with 4-fluoro-3-nitrobenzenesulfonyl chloride can be quantified by determining the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. This is typically assessed using spectrophotometry or mass spectrometry. Below is a sample data table illustrating the effect of reactant molar ratio on the DOL for a model protein like Bovine Serum Albumin (BSA).

Molar Ratio (Sulfonyl Chloride:Protein)Protein Concentration (mg/mL)Degree of Labeling (DOL)
5:12.01.2
10:12.02.5
20:12.04.1
40:12.06.8

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with 4-Fluoro-3-nitrobenzenesulfonyl Chloride

This protocol describes a general method for the covalent modification of primary amines (e.g., lysine residues and the N-terminus) in proteins using 4-fluoro-3-nitrobenzenesulfonyl chloride. This procedure is analogous to labeling with other sulfonyl chlorides like Dansyl Chloride or Texas Red Sulfonyl Chloride.[2][3]

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • 4-Fluoro-3-nitrobenzenesulfonyl chloride

  • 0.1 M Sodium bicarbonate buffer, pH 9.0

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Bovine Serum Albumin (BSA) for standard curve (optional)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 2-10 mg/mL.[2]

    • Ensure the buffer does not contain any primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the sulfonyl chloride.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of 4-fluoro-3-nitrobenzenesulfonyl chloride in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[2]

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a calculated amount of the 4-fluoro-3-nitrobenzenesulfonyl chloride solution. The molar ratio of the sulfonyl chloride to the protein can be varied to achieve the desired degree of labeling (see Data Presentation table for examples). A 10 to 20-fold molar excess is a common starting point.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.[2] For sensitive proteins, the incubation can be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted 4-fluoro-3-nitrobenzenesulfonyl chloride and its hydrolysis byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions. The labeled protein can often be visualized by its color.

  • Quantification of Labeling (Optional but Recommended):

    • The degree of labeling can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the 4-fluoro-3-nitrophenyl group (approximately 340 nm, though this should be determined experimentally).

    • Alternatively, mass spectrometry can be used to determine the mass shift of the protein upon labeling, providing a more precise measure of the degree of labeling.[4]

Protocol 2: Synthesis of a Sulfonamide Derivative

4-Fluoro-3-nitrobenzenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications.[5] This protocol provides a general procedure for the synthesis of a simple sulfonamide by reacting 4-fluoro-3-nitrobenzenesulfonyl chloride with a primary or secondary amine.

Materials:

  • 4-Fluoro-3-nitrobenzenesulfonyl chloride

  • A primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Add the tertiary amine base (1.1 to 1.5 equivalents).

    • Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure sulfonamide derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Dissolve Protein in Bicarbonate Buffer (pH 9.0) mix Mix Protein and Reagent Solutions prep_protein->mix prep_reagent Dissolve 4-Fluoro-3-nitrobenzenesulfonyl Chloride in DMF/DMSO prep_reagent->mix incubate Incubate at Room Temperature (1-2h) or 4°C (overnight) mix->incubate desalt Purify via Desalting Column incubate->desalt quantify Quantify Degree of Labeling (Spectrophotometry/MS) desalt->quantify

Caption: Workflow for Protein Labeling.

synthesis_pathway start 4-Fluoro-3-nitrobenzenesulfonyl Chloride reagents + Tertiary Base (e.g., Triethylamine) in Anhydrous Solvent start->reagents amine Primary or Secondary Amine amine->reagents product Sulfonamide Derivative reagents->product

Caption: General Sulfonamide Synthesis Pathway.

References

Application Notes and Protocols for the Reaction of 4-Fluoro-3-nitrobenzenesulfonate with Amines and Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonate and its derivatives are versatile reagents in organic synthesis and bioconjugation. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). This allows for the efficient displacement of the fluoride ion by a wide range of nucleophiles, including primary and secondary amines, as well as thiols. The resulting 4-substituted-3-nitrobenzenesulfonate products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other functional molecules. Furthermore, the reactivity of this class of compounds can be harnessed for the modification of biomolecules in bioconjugation applications.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines and thiols.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The key steps involve the attack of the nucleophile (amine or thiol) on the carbon atom bearing the fluorine, followed by the departure of the fluoride leaving group.

G cluster_0 Reaction Mechanism Start This compound + Nucleophile (Amine/Thiol) Step1 Nucleophilic Attack: Formation of Meisenheimer Complex Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Elimination of Fluoride Ion Intermediate->Step2 Product 4-Substituted-3-nitrobenzenesulfonate Step2->Product G cluster_1 Protocol 1 Workflow Start Combine Reactants: This compound, Amine, K₂CO₃ in DMF Reaction Heat and Stir (80-100 °C, 4-12h) Start->Reaction Workup Aqueous Workup and Extraction with Diethyl Ether Reaction->Workup Purification Drying, Concentration, and Purification (Chromatography/ Recrystallization) Workup->Purification Product 4-Arylamino-3-nitrobenzenesulfonate Purification->Product G cluster_2 Protocol 3 Workflow Start Combine Reactants: This compound, Thiol, K₂CO₃ in DMF Reaction Heat and Stir (60-90 °C, 3-10h) Start->Reaction Workup Aqueous Workup and Extraction with Ethyl Acetate Reaction->Workup Purification Drying, Concentration, and Purification (Chromatography) Workup->Purification Product 4-Arylthio-3-nitrobenzenesulfonate Purification->Product G cluster_3 Protein Labeling Workflow Start Prepare Protein and Labeling Reagent Solutions Reaction Incubate Protein with Labeling Reagent Start->Reaction Purification Purify Labeled Protein via Size-Exclusion Chromatography Reaction->Purification Characterization Determine Protein Concentration and Degree of Labeling Purification->Characterization Product Labeled Protein Characterization->Product

Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-fluoro-3-nitrobenzenesulfonate and its derivatives in medicinal chemistry. This versatile building block serves as a key intermediate in the synthesis of a variety of biologically active molecules, including antibacterial agents and kinase inhibitors.

I. Application Notes

This compound is a valuable reagent in drug discovery due to its unique combination of functional groups. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The nitro group can be readily reduced to an amine, providing a point for further chemical modification, while the sulfonyl group is a key component of the sulfonamide pharmacophore, which is present in numerous approved drugs.

1. Synthesis of Bioactive Sulfonamides:

The primary application of this compound is in the synthesis of sulfonamide derivatives. This is typically achieved by first converting the sulfonic acid to the more reactive sulfonyl chloride, which then readily reacts with primary or secondary amines to form the sulfonamide linkage. The resulting 4-fluoro-3-nitrophenylsulfonamide scaffold can be further elaborated. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce additional diversity and modulate the biological activity of the final compound.

Key Advantages:

  • The sulfonamide group is a well-established pharmacophore with a broad range of biological activities.

  • The fluorine atom can improve pharmacokinetic properties such as metabolic stability and membrane permeability.

  • The nitro group serves as a versatile handle for further chemical modifications.

2. Development of Kinase Inhibitors:

The 4-fluoro-3-nitrophenyl scaffold can be incorporated into the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. The aromatic ring can be substituted to target specific pockets within the ATP-binding site, thereby achieving selectivity for a particular kinase.

3. Preparation of Antibacterial Agents:

Sulfonamides have a long history as antibacterial agents, and derivatives of this compound can be explored for this purpose. The mechanism of action of sulfa drugs involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The 4-fluoro-3-nitrophenylsulfonamide core can be decorated with various substituents to optimize antibacterial potency and spectrum.

II. Quantitative Data

The following table summarizes key data for compounds synthesized using this compound derivatives.

Compound IDSynthetic ProtocolTarget/OrganismBiological Activity (IC50/MIC)Yield (%)Reference
1 Protocol 1Staphylococcus aureusMIC: 16 µg/mL85Fictional data for illustration
2 Protocol 1Escherichia coliMIC: 32 µg/mL78Fictional data for illustration
3 Protocol 2Aurora Kinase AIC50: 0.5 µM65Fictional data for illustration
4 Protocol 2VEGFR2IC50: 1.2 µM72Fictional data for illustration

III. Experimental Protocols

Protocol 1: General Synthesis of 4-Fluoro-3-nitrobenzenesulfonamides

This protocol describes the synthesis of a representative 4-fluoro-3-nitrobenzenesulfonamide derivative.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl Chloride

4-Fluoro-3-nitrobenzenesulfonic acid is converted to the corresponding sulfonyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Materials: 4-Fluoro-3-nitrobenzenesulfonic acid, thionyl chloride, dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • To a stirred solution of 4-fluoro-3-nitrobenzenesulfonic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-4-fluoro-3-nitrobenzenesulfonamide

  • Materials: 4-Fluoro-3-nitrobenzenesulfonyl chloride, desired primary or secondary amine (1.0 eq), a base (e.g., triethylamine or pyridine, 1.5 eq), and a solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen solvent and cool the mixture to 0 °C.

    • Add a solution of 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise to the cooled amine solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Synthesis of a Potential Kinase Inhibitor Scaffold

This protocol outlines the subsequent modification of the 4-fluoro-3-nitrophenylsulfonamide scaffold.

Step 3: Reduction of the Nitro Group

  • Materials: N-Aryl-4-fluoro-3-nitrobenzenesulfonamide, a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Procedure (using iron powder):

    • Suspend the N-aryl-4-fluoro-3-nitrobenzenesulfonamide (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

    • Add a small amount of ammonium chloride or acetic acid to activate the iron.

    • Heat the mixture to reflux for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the 3-amino-4-fluorophenylsulfonamide derivative.

This amino-substituted scaffold can then be further functionalized through reactions such as acylation, alkylation, or participation in cross-coupling reactions to build more complex kinase inhibitor candidates.

IV. Visualizations

experimental_workflow start 4-Fluoro-3-nitrobenzenesulfonic Acid sulfonyl_chloride 4-Fluoro-3-nitrobenzenesulfonyl Chloride start->sulfonyl_chloride SOCl2, DMF (cat.) sulfonamide N-Aryl-4-fluoro-3-nitrobenzenesulfonamide sulfonyl_chloride->sulfonamide Amine, Base amino_sulfonamide 3-Amino-4-fluorophenylsulfonamide Derivative sulfonamide->amino_sulfonamide Fe, NH4Cl final_compound Bioactive Molecule (e.g., Kinase Inhibitor) amino_sulfonamide->final_compound Further Functionalization

Caption: Synthetic workflow for bioactive molecules.

signaling_pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Binds atp ATP atp->receptor inhibitor Sulfonamide-based Kinase Inhibitor inhibitor->receptor Binds & Inhibits ATP Binding p_substrate Phosphorylated Substrate inhibitor->p_substrate Blocks substrate->p_substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: Inhibition of a kinase signaling pathway.

Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-3-nitrobenzenesulfonate and its derivatives as a key building block in the synthesis of complex organic molecules, with a particular focus on the development of bioactive compounds such as kinase inhibitors. The protocols and data presented herein are designed to guide researchers in leveraging the unique reactivity of this scaffold for their synthetic and drug discovery endeavors.

Introduction

This compound is a highly functionalized aromatic compound characterized by the presence of three key chemical motifs: a sulfonic acid group, a nitro group, and a fluorine atom.[1] The strong electron-withdrawing nature of the nitro and sulfonic acid groups significantly activates the fluorine atom at the C4 position for nucleophilic aromatic substitution (SₙAr).[1] This inherent reactivity makes it an invaluable precursor for introducing a wide array of nucleophiles, such as amines, alcohols, and thiols, thereby enabling the construction of diverse and complex molecular architectures.[1] The strategic placement of these functional groups allows for sequential chemical transformations, providing a powerful tool for multi-step organic synthesis.[1]

The incorporation of a fluorinated aromatic core is a widely employed strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability and binding affinity to biological targets.[1] Consequently, this compound and its derivatives serve as important intermediates in the synthesis of various pharmaceutically active agents, including kinase inhibitors.

Key Applications

The primary application of this compound lies in its use as an electrophilic aromatic scaffold in SₙAr reactions. The resulting products can be further elaborated through subsequent chemical modifications of the nitro and sulfonate functionalities.

Synthesis of Substituted Anilines and Phenols

The activated fluorine atom is readily displaced by primary and secondary amines to yield N-substituted-3-nitrobenzenesulfonates. Similarly, reaction with alkoxides or phenoxides affords the corresponding ether derivatives. These reactions are typically performed in the presence of a base to neutralize the generated hydrofluoric acid.

Precursor for Bioactive Molecules

Molecules derived from this building block have shown significant potential in drug discovery. For instance, the sulfonamide moiety, which can be readily synthesized from the corresponding sulfonyl chloride derivative, is a key pharmacophore in a variety of therapeutic agents, including inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SₙAr) with Amines

This protocol describes a general method for the reaction of an activated aryl fluoride, analogous to this compound, with a primary or secondary amine.

Materials:

  • 4-Fluoro-3-nitrobenzenesulfonyl chloride (or a related activated aryl fluoride)

  • Amine (e.g., piperidine, morpholine, N-methylpiperazine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethanol or other suitable polar aprotic solvent (e.g., acetonitrile, DMF)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of the activated aryl fluoride (1.0 eq.) in the chosen solvent, add the amine (1.0-1.2 eq.).

  • Add the base (1.5-2.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Note: The reactivity of the aryl fluoride and the nucleophilicity of the amine will influence the reaction time and temperature. Optimization of these parameters may be necessary for specific substrates.

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol outlines the conversion of the sulfonyl chloride derivative to a sulfonamide, a common scaffold in kinase inhibitors.

Materials:

  • 4-Fluoro-3-nitrobenzenesulfonyl chloride

  • Primary or secondary amine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Reaction vessel with magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 4-fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq.) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.0-1.2 eq.) dropwise to the cooled solution.

  • Add the base (1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Data Presentation

The following table summarizes the inhibitory activity of exemplary kinase inhibitors, highlighting the importance of the sulfonamide moiety that can be derived from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
12e EGFRL858R/T790M0.6H1975[2]
19e EGFRT790M/L858R21.5H1975[3]
19e ALK11.0H2228[3]
5d EGFRC797S1.12-[4]

Visualizations

Experimental Workflow

The following diagram illustrates a typical synthetic workflow utilizing this compound as a starting material for the synthesis of a substituted sulfonamide derivative.

experimental_workflow start This compound step1 Chlorination (e.g., SOCl₂) start->step1 intermediate1 4-Fluoro-3-nitrobenzenesulfonyl chloride step1->intermediate1 step2 SₙAr with R¹R²NH intermediate1->step2 intermediate2 Substituted Nitrobenzenesulfonamide step2->intermediate2 step3 Nitro Group Reduction (e.g., SnCl₂/HCl) intermediate2->step3 product Substituted Aminobenzenesulfonamide step3->product

Caption: Synthetic pathway from this compound to a functionalized aminobenzenesulfonamide.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[5] Small molecule kinase inhibitors, often containing a sulfonamide scaffold, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[1][6]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation ATP ATP ATP->EGFR Phosphorylation Inhibitor Kinase Inhibitor (e.g., Sulfonamide derivative) Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling pathway and the mechanism of action of a small molecule kinase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-3-nitrobenzenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the electrophilic aromatic substitution, specifically the sulfonation of 1-fluoro-2-nitrobenzene. This approach is generally preferred due to the commercial availability of the starting material. An alternative, though less common, route is the nitration of 4-fluorobenzenesulfonic acid.

Q2: Why is fuming sulfuric acid (oleum) often used as the sulfonating agent?

A2: Fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a powerful sulfonating agent.[1] The benzene ring in 1-fluoro-2-nitrobenzene is deactivated by the electron-withdrawing effects of both the fluorine atom and the nitro group, making it less reactive towards electrophilic attack.[2] Oleum provides a high concentration of the electrophile, SO₃, which is necessary to drive the reaction forward at a reasonable rate.[2]

Q3: Is the sulfonation reaction reversible?

A3: Yes, a key characteristic of aromatic sulfonation is its reversibility.[1][3][4][5][6] The forward reaction (sulfonation) is favored in concentrated or fuming sulfuric acid, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid.[1][3][5] This property can be strategically used in organic synthesis, for instance, by using the sulfonic acid group as a temporary blocking group.[1][4]

Q4: What are the main safety precautions to consider during this synthesis?

A4: This synthesis involves highly corrosive and reactive reagents. Fuming sulfuric acid is extremely hazardous and can cause severe burns. The reaction can also be highly exothermic. Therefore, it is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a face shield, acid-resistant gloves, and a lab coat. The addition of reagents should be done slowly and with adequate cooling to control the reaction temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently strong sulfonating agent.2. Reaction temperature is too low.3. Incomplete reaction due to short reaction time.1. Use fuming sulfuric acid (oleum) with a higher percentage of free SO₃.2. Gradually increase the reaction temperature while carefully monitoring for side reactions.3. Extend the reaction time and monitor the progress using techniques like TLC or HPLC.
Formation of Multiple Isomers 1. Reaction temperature is too high, leading to loss of regioselectivity.2. The directing effects of the fluoro and nitro groups are not being fully exploited.1. Maintain a consistent and optimized reaction temperature. A lower temperature may improve selectivity, though it may require a longer reaction time.2. Ensure the reaction conditions favor sulfonation at the desired position (position 5).
Product Degradation (Darkening of Reaction Mixture) 1. Reaction temperature is excessively high.2. Presence of impurities in the starting materials.1. Carefully control the exotherm of the reaction by slow addition of reagents and efficient cooling.2. Use high-purity starting materials.
Difficulties in Product Isolation 1. The product, being a sulfonic acid, is highly soluble in the aqueous acidic workup.2. Incomplete precipitation of the product.1. After quenching the reaction on ice, consider salting out the product by adding a saturated solution of a salt like sodium chloride to decrease its solubility.2. Ensure the solution is sufficiently cold during filtration to maximize precipitation.

Experimental Protocols

Hypothetical Protocol for the Sulfonation of 1-Fluoro-2-nitrobenzene

This protocol is based on established principles of aromatic sulfonation and should be optimized for specific laboratory conditions.

Materials:

  • 1-Fluoro-2-nitrobenzene

  • Fuming sulfuric acid (20% free SO₃)

  • Ice

  • Sodium chloride (optional, for salting out)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully place the fuming sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 1-fluoro-2-nitrobenzene dropwise from the dropping funnel to the stirred, cold fuming sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 70-80 °C.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • If the product does not precipitate readily, add sodium chloride to the solution to induce precipitation.

  • Filter the solid product under vacuum and wash it with a small amount of cold deionized water.

  • Dry the product in a desiccator over a suitable drying agent.

Data Presentation

The following tables present hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of this compound. These should be used as a guide for optimization.

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
5064595
7047592
9028588
11018080

Table 2: Effect of Oleum Concentration on Yield

% Free SO₃ in OleumReaction Time (h) at 70°CYield (%)
10%660
20%475
30%382

Visualizations

experimental_workflow start Start reagents 1. Reagent Preparation (1-Fluoro-2-nitrobenzene, Fuming H₂SO₄) start->reagents addition 2. Slow Addition of Substrate to Oleum at 0-5 °C reagents->addition reaction 3. Heating the Reaction Mixture to 70-80 °C addition->reaction monitoring 4. Monitoring Reaction Progress (TLC/HPLC) reaction->monitoring workup 5. Quenching on Ice monitoring->workup isolation 6. Product Isolation (Filtration) workup->isolation drying 7. Drying the Product isolation->drying end End (this compound) drying->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Product Yield cause1 Insufficiently Strong Reagent issue->cause1 cause2 Low Reaction Temperature issue->cause2 cause3 Short Reaction Time issue->cause3 solution1 Use Oleum with Higher % SO₃ cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Extend Reaction Time cause3->solution3

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Common side reactions with 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 4-Fluoro-3-nitrobenzenesulfonate and its derivatives in research and development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and related compounds.

Issue 1: Low Yield or No Reaction During Sulfonation

Question: I am attempting to synthesize a derivative of 4-fluoro-3-nitrobenzenesulfonic acid via sulfonation of 1-fluoro-2-nitrobenzene, but I am observing a low yield or no reaction. What are the possible causes and solutions?

Answer: The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid requires potent sulfonating agents and carefully controlled conditions due to the deactivating effects of the nitro and fluorine groups on the aromatic ring.[1]

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Insufficiently Strong Sulfonating Agent The presence of two electron-withdrawing groups (-NO₂ and -F) deactivates the benzene ring, making electrophilic aromatic substitution challenging.[1] Using a stronger sulfonating agent like fuming sulfuric acid (oleum) is often necessary to provide a higher concentration of the SO₃ electrophile.[1]
Inadequate Reaction Temperature The reaction may require elevated temperatures to overcome the activation energy barrier. A temperature range of 70-110 °C is a suggested starting point, balancing the reaction rate with the risk of side reactions and decomposition at higher temperatures.[1]
Short Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time can range from 1 to 4 hours.[1]

Issue 2: Formation of Unexpected Byproducts

Question: During my reaction, I am observing the formation of an unexpected and insoluble byproduct. What could this be and how can I minimize it?

Answer: A common side reaction during sulfonation, particularly under harsh conditions, is the formation of sulfones.[1] In the case of reacting 1-fluoro-2-nitrobenzene, a potential byproduct is bis(4-fluoro-3-nitrophenyl) sulfone.

Strategies to Minimize Sulfone Formation:

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can favor the formation of sulfones.[1]

  • Optimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed, as this can lead to further side reactions.

  • Purification: The sulfone byproduct is often insoluble in the aqueous workup and can be removed by filtration.[2]

Issue 3: Unintended Nucleophilic Substitution

Question: I am using a this compound derivative in a reaction with a nucleophile, but I am observing substitution at the fluorine position instead of the intended reaction at the sulfonate group. Why is this happening?

Answer: The fluorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution. This is because it is positioned para to the strongly electron-withdrawing sulfonate group and ortho to the nitro group, both of which can stabilize the negative charge that develops during the formation of the Meisenheimer complex intermediate.[1]

dot

Caption: Nucleophilic Aromatic Substitution Pathway.

To favor reaction at the sulfonate group (e.g., forming sulfonamides or sulfonate esters), consider the following:

  • Convert to Sulfonyl Chloride: The sulfonic acid or sulfonate salt can be converted to the more reactive 4-fluoro-3-nitrobenzenesulfonyl chloride. This intermediate readily reacts with nucleophiles like amines to form sulfonamides.[1]

  • Choice of Nucleophile: Use nucleophiles that are more reactive towards the sulfonyl chloride group than the aromatic fluorine. For example, primary and secondary amines readily form sulfonamides.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for 4-fluoro-3-nitrobenzenesulfonyl chloride? A1: 4-Fluoro-3-nitrobenzenesulfonyl chloride is hygroscopic and should be stored under an inert atmosphere in a refrigerator.[3]

Q2: What are the main hazards associated with 4-fluoro-3-nitrobenzenesulfonamide? A2: 4-Fluoro-3-nitrobenzenesulfonamide is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation.[4][5] It may also cause respiratory irritation.[5]

Q3: How can I purify the crude product of a sulfonation reaction? A3: A common workup procedure involves quenching the reaction mixture by pouring it onto ice. The sulfonic acid product can then be precipitated as its sodium salt by adding sodium chloride ("salting out").[1][2] Further purification can be achieved by recrystallization, for example, from aqueous ethanol.[1]

dot

Purification_Workflow start Reaction Mixture quench Quench on Ice start->quench 1. salt_out Add NaCl (Salting Out) quench->salt_out 2. filter Filter Precipitate salt_out->filter 3. recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize 4. product Purified Sodium Salt recrystallize->product 5.

Caption: General Purification Workflow.

Experimental Protocols

Synthesis of 4-Fluoro-3-nitrobenzoic acid (Analogous Nitration Protocol)

This protocol describes the nitration of 4-fluorobenzoic acid, which illustrates the general principles applicable to electrophilic aromatic substitution on a fluorinated benzene ring.

  • Preparation: Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml) in a flask cooled in an ice bath.[6]

  • Nitration: Add potassium nitrate (39.7 g, 0.39 mol) in batches to the cooled solution.[6]

  • Reaction: Stir the reaction mixture overnight at room temperature.[6]

  • Workup: Slowly pour the reaction mixture over crushed ice (800 g) with continuous stirring.[6]

  • Precipitation: Allow the resulting mixture to stand at room temperature overnight.[6]

  • Isolation: Filter the solid product and wash it thoroughly with water.[6]

  • Drying: Dry the product by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid.[6]

Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide

This protocol outlines the synthesis of 4-fluoro-3-nitrobenzenesulfonamide from 1-fluoro-2-nitrobenzene.

  • Chlorosulfonation: Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL) and stir the reaction at 120°C overnight.[7]

  • Quenching: Cool the reaction to room temperature and quench by slowly pouring it into ice water.[7]

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).[7]

  • Concentration: Combine the organic layers and concentrate under reduced pressure.[7]

  • Ammonolysis: Redissolve the crude product in isopropanol and cool to -60°C. Add ammonium hydroxide solution dropwise and continue stirring for 1 hour.[7]

  • Neutralization and Isolation: Neutralize the reaction with 6M hydrochloric acid (8 mL), warm to room temperature, and concentrate to dryness to obtain the final product.[7]

dot

Synthesis_Decision_Tree start Starting Material: 1-Fluoro-2-nitrobenzene sulfonation Sulfonation with Oleum (70-110°C) start->sulfonation Electrophilic Substitution nucleophilic_attack Nucleophilic Aromatic Substitution (e.g., with R₂NH) start->nucleophilic_attack Nucleophilic Substitution sulfonic_acid 4-Fluoro-3-nitrobenzenesulfonic Acid sulfonation->sulfonic_acid substituted_product 4-(Dialkylamino)-3-nitrobenzene Derivative nucleophilic_attack->substituted_product conversion Convert to Sulfonyl Chloride (e.g., with SOCl₂ or PCl₅) sulfonic_acid->conversion sulfonyl_chloride 4-Fluoro-3-nitrobenzenesulfonyl Chloride conversion->sulfonyl_chloride sulfonamide_formation Reaction with Amine (R₂NH) sulfonyl_chloride->sulfonamide_formation sulfonamide 4-Fluoro-3-nitrobenzenesulfonamide sulfonamide_formation->sulfonamide

Caption: Synthetic Pathways Decision Tree.

References

Technical Support Center: Purification of 4-Fluoro-3-nitrobenzenesulfonate Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-fluoro-3-nitrobenzenesulfonate and its salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound products?

A1: Common impurities can arise from the starting materials, side reactions, and subsequent work-up steps. These may include:

  • Isomeric impurities: Other isomers of fluoro-nitrobenzenesulfonic acid may form during the sulfonation or nitration reaction.

  • Unreacted starting materials: Residual 4-fluoronitrobenzene or fluorobenzenesulfonic acid may be present.

  • Sulfuric acid: If used as a sulfonating agent, excess sulfuric acid can be a significant impurity.

  • Inorganic salts: Formed during neutralization and work-up procedures (e.g., sodium sulfate, potassium sulfate).

  • Byproducts of decomposition: Excessive reaction temperatures can lead to desulfonation or other degradation products.[1]

Q2: What are the recommended storage conditions for this compound products?

A2: this compound and its salts should be stored in a cool, dry place, away from moisture. The containers should be tightly sealed to prevent hydrolysis and decomposition.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of this compound products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from its impurities and for quantitative analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) is often effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information and help identify impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and identify the mass of impurities.

Purification Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound products.

Recrystallization

Recrystallization is a common and effective method for purifying solid this compound salts, such as the potassium or sodium salt.

Troubleshooting Common Recrystallization Problems:

Problem Potential Cause Troubleshooting Steps
Product does not crystallize - The solution is not supersaturated. - The solution is cooling too slowly. - The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product.
Oiling out - The solute is coming out of solution above its melting point. - The solvent is too nonpolar for the solute.- Add a small amount of a more polar solvent. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Try a different solvent system.
Low recovery - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Minimize the amount of hot solvent used for dissolution. - Cool the crystallization mixture thoroughly in an ice bath before filtration. - Pre-heat the filtration apparatus to prevent cooling.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization.

Experimental Protocol: Recrystallization of Potassium this compound

  • Dissolution: In a flask, add the crude potassium this compound. Add a minimal amount of a hot aqueous ethanol solution (e.g., 80-90% ethanol) to dissolve the solid completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Expected Purity and Yield Data (Illustrative)

Purification MethodStarting PurityFinal PurityYield
Recrystallization (Aqueous Ethanol)85-90%>98%75-85%
Column Chromatography

Column chromatography is a versatile technique for separating 4-fluoro-3-nitrobenzenesulfonic acid from impurities with different polarities.

Troubleshooting Common Column Chromatography Problems:

Problem Potential Cause Troubleshooting Steps
Poor separation (overlapping peaks) - Inappropriate mobile phase polarity. - Column overloading. - Column channeling.- Optimize the mobile phase composition through thin-layer chromatography (TLC) analysis first. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly.
Cracked or channeled column bed - Improper packing of the stationary phase. - The column has run dry.- Repack the column carefully. - Always keep the solvent level above the top of the stationary phase.
Slow elution - The mobile phase is too nonpolar. - The stationary phase is too fine.- Gradually increase the polarity of the mobile phase. - Use a stationary phase with a larger particle size.
Tailing peaks - Strong interaction between the analyte and the stationary phase.- Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to reduce strong interactions.

Experimental Protocol: Column Chromatography of 4-Fluoro-3-nitrobenzenesulfonic Acid

  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Carefully pack a glass column with the slurry, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude 4-fluoro-3-nitrobenzenesulfonic acid in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a nonpolar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. A typical gradient might start with hexane/ethyl acetate and gradually increase the proportion of ethyl acetate, followed by the addition of methanol for highly polar compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Purity Data

Purification MethodStarting PurityFinal PurityRecovery
Silica Gel Column Chromatography70-80%>99%60-75%

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product_r Crude Product dissolution Dissolution in Hot Aqueous Ethanol crude_product_r->dissolution hot_filtration Hot Filtration dissolution->hot_filtration Remove insolubles crystallization Cooling and Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying_r Drying washing->drying_r pure_product_r Pure Product drying_r->pure_product_r

Recrystallization workflow for this compound salts.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Purification Issue issue_type Identify Issue Type start->issue_type recrystallization_issue Recrystallization Problem issue_type->recrystallization_issue Solid Phase chromatography_issue Chromatography Problem issue_type->chromatography_issue Liquid Phase no_crystals No Crystals Form recrystallization_issue->no_crystals e.g. oiling_out Product Oils Out recrystallization_issue->oiling_out e.g. poor_separation Poor Separation chromatography_issue->poor_separation e.g. solution1 Concentrate Solution or Add Seed Crystal no_crystals->solution1 solution2 Adjust Solvent Polarity or Cool Slowly oiling_out->solution2 solution3 Optimize Mobile Phase or Reduce Sample Load poor_separation->solution3

A logical flow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-fluoro-3-nitrobenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Low or no yield is a frequent issue, often stemming from the highly deactivated nature of the aromatic ring due to the presence of both electron-withdrawing nitro and fluoro groups. This deactivation necessitates forceful reaction conditions for electrophilic aromatic substitution to occur.[1]

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently Strong Sulfonating Agent For the sulfonation of 1-fluoro-2-nitrobenzene, concentrated sulfuric acid may be insufficient. Use a stronger sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid to increase the concentration of the active electrophile, SO₃.[1]
Inadequate Reaction Temperature The deactivated ring requires significant energy input to overcome the activation barrier. For sulfonation with oleum, temperatures in the range of 100-120°C are often necessary.[1] For nitration of 4-fluorobenzenesulfonic acid, while initial cooling is advised to control the exothermic reaction, allowing the reaction to proceed at room temperature or with gentle heating may be required for completion.
Short Reaction Time Monitor the reaction progress using techniques like TLC or HPLC. Due to the slow nature of the reaction on a deactivated ring, extended reaction times of several hours may be necessary.
Premature Reaction Quenching Ensure the reaction has gone to completion before quenching with ice water. A preliminary work-up of a small aliquot can confirm the presence of the product.
Substrate Purity Impurities in the starting material (1-fluoro-2-nitrobenzene or 4-fluorobenzenesulfonic acid) can interfere with the reaction. Ensure the purity of your starting materials through appropriate purification techniques like distillation or recrystallization.

Issue 2: Formation of Significant Byproducts

The primary byproduct of concern in the sulfonation route is the formation of sulfones.[2] In the nitration route, the formation of undesired isomers is a possibility.

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature While high temperatures are needed, excessive heat can promote the formation of bis(4-fluoro-3-nitrophenyl) sulfone. Maintain the temperature within the recommended range and ensure even heating.
Incorrect Stoichiometry An excess of the aromatic substrate can favor sulfone formation. Use a slight excess of the sulfonating agent.
Presence of Water Water can dilute the acid and affect the reaction equilibrium. Use anhydrous conditions where possible.
Non-regioselective Nitration In the nitration of 4-fluorobenzenesulfonic acid, ensure proper temperature control during the addition of the nitrating agent to maximize the formation of the desired isomer.

Issue 3: Difficulty in Product Isolation and Purification

The high acidity and water solubility of the sulfonic acid product can pose challenges during work-up and purification.

Possible Causes and Solutions:

CauseRecommended Action
Product Loss During Aqueous Work-up After quenching the reaction in ice water, the sulfonic acid is often isolated as its sodium salt by adding a large excess of sodium chloride ("salting out") to decrease its solubility in the aqueous solution.
Co-precipitation of Impurities If sulfone byproducts are present, they may co-precipitate with the product. Purification can be achieved by recrystallization. A common solvent system for recrystallization is a mixture of water and ethanol.[1]
Hygroscopic Nature of the Product The final product can be hygroscopic. Ensure thorough drying under vacuum and store in a desiccator.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound: sulfonation of 1-fluoro-2-nitrobenzene or nitration of 4-fluorobenzenesulfonic acid?

Both routes are viable, and the choice often depends on the availability and purity of the starting materials. The sulfonation of 1-fluoro-2-nitrobenzene is a direct approach, but requires harsh conditions due to the deactivated ring. The nitration of 4-fluorobenzenesulfonic acid may offer milder conditions for the nitration step, but the starting material itself is prepared by sulfonation.

Q2: What is the role of sulfuric acid in the nitration of 4-fluorobenzenesulfonic acid?

In the nitration reaction using a mixed acid (nitric acid and sulfuric acid), sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution.[3][4]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a polar solvent system, such as a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the sulfonic acid group) indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the key safety precautions to take during this synthesis?

Both fuming sulfuric acid (oleum) and concentrated nitric acid are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. The reactions are highly exothermic, especially during the addition of reagents and quenching with water. Slow and controlled addition with efficient cooling is crucial to prevent runaway reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Sulfonation of 1-Fluoro-2-nitrobenzene

Sulfonating AgentTemperature (°C)Reaction Time (h)Reported YieldNotes
Chlorosulfonic Acid120Overnight82% (of sulfonamide)Yield is for the subsequent sulfonamide derivative.[5]
Fuming Sulfuric Acid (Oleum)100-1151-2Moderate to Good (Qualitative)Requires careful temperature control to minimize sulfone formation.[4]
Concentrated H₂SO₄>120Several hoursLow to Moderate (Qualitative)Generally less effective for deactivated substrates.

Table 2: Reaction Conditions for the Nitration of an Analogous Compound (4-Fluorobenzoic Acid)

Nitrating AgentTemperature (°C)Reaction TimeReported Yield
HNO₃ / H₂SO₄0 to Room TempOvernight90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfonation of 1-Fluoro-2-nitrobenzene with Oleum (Adapted from a similar procedure)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place 1-fluoro-2-nitrobenzene.

  • Addition of Oleum: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum, 20-30% free SO₃) via the dropping funnel with vigorous stirring. Maintain the temperature below 20°C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 110-115°C. Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Isolation: To the cold aqueous solution, add sodium chloride in portions with continuous stirring until the product precipitates out as its sodium salt.

  • Purification: Filter the crude sodium this compound and wash it with a saturated sodium chloride solution. The product can be further purified by recrystallization from a water/ethanol mixture. To obtain the free sulfonic acid, the sodium salt can be dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid.

Protocol 2: Synthesis of this compound via Nitration of 4-Fluorobenzenesulfonic Acid (Adapted from a similar procedure)

  • Preparation of Nitrating Mixture: In a beaker, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-fluorobenzenesulfonic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture via the dropping funnel to the solution of 4-fluorobenzenesulfonic acid, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation and Purification: Isolate the product by "salting out" with sodium chloride, followed by filtration and washing as described in Protocol 1. Recrystallization from a suitable solvent system can be performed for further purification.

Visualizations

experimental_workflow cluster_sulfonation Sulfonation Route cluster_nitration Nitration Route start_s 1-Fluoro-2-nitrobenzene reaction_s Sulfonation (110-115°C) start_s->reaction_s reagent_s Fuming Sulfuric Acid (Oleum) reagent_s->reaction_s workup_s Quench on Ice reaction_s->workup_s isolation_s Salting Out (NaCl) workup_s->isolation_s product_s This compound isolation_s->product_s start_n 4-Fluorobenzenesulfonic Acid reaction_n Nitration (0°C to RT) start_n->reaction_n reagent_n Mixed Acid (HNO₃/H₂SO₄) reagent_n->reaction_n workup_n Quench on Ice reaction_n->workup_n isolation_n Salting Out (NaCl) workup_n->isolation_n product_n This compound isolation_n->product_n troubleshooting_workflow start Low/No Yield Observed check_reagents Are sulfonating/nitrating agents strong enough? start->check_reagents No increase_strength Use stronger agents (e.g., Oleum) check_reagents->increase_strength Yes check_temp Is reaction temperature adequate? check_reagents->check_temp Yes increase_strength->check_temp increase_temp Increase temperature cautiously (e.g., 100-120°C for sulfonation) check_temp->increase_temp No check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Extend reaction time and monitor by TLC/HPLC check_time->increase_time No check_byproducts Significant byproduct formation? check_time->check_byproducts Yes increase_time->check_byproducts optimize_temp Optimize temperature to minimize side reactions check_byproducts->optimize_temp Yes purification_issue Difficulty in isolation? check_byproducts->purification_issue No adjust_stoichiometry Adjust stoichiometry (slight excess of sulfonating/ nitrating agent) optimize_temp->adjust_stoichiometry adjust_stoichiometry->purification_issue salting_out Use 'salting out' with NaCl to precipitate product purification_issue->salting_out Yes success Improved Yield purification_issue->success No recrystallize Recrystallize from water/ethanol to remove impurities salting_out->recrystallize recrystallize->success

References

Technical Support Center: 4-Fluoro-3-nitrobenzenesulfonate (FNBS) Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Fluoro-3-nitrobenzenesulfonate (FNBS) for the derivatization of primary and secondary amines, as well as thiols, for HPLC analysis.

Experimental Protocols

A detailed methodology for a typical pre-column derivatization of primary and secondary amines using FNBS is provided below. This protocol can be adapted for the derivatization of thiols.

Protocol: Derivatization of Amines with this compound (FNBS) for HPLC-UV Analysis

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve an appropriate amount of sodium tetraborate in HPLC-grade water and adjust the pH to 9.5 with a sodium hydroxide or hydrochloric acid solution.

  • FNBS Reagent Solution (10 mM): Dissolve the required amount of this compound in acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Quenching Solution (e.g., 1 M HCl): Prepare a solution of hydrochloric acid in water.

2. Derivatization Procedure:

  • To 100 µL of the amine-containing sample (or standard) in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.5).

  • Add 200 µL of the 10 mM FNBS reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Vortex the solution for 10 seconds.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-UV analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FNBS) used for?

A1: this compound (FNBS) is a derivatizing agent used in analytical chemistry, particularly for the pre-column derivatization of primary and secondary amines and thiols for high-performance liquid chromatography (HPLC) analysis with UV detection. The FNBS molecule reacts with the nucleophilic amine or thiol group, attaching a nitrobenzene moiety that is strongly chromophoric, thus enhancing the detection of the analyte.

Q2: What is the optimal pH for the derivatization reaction with FNBS?

A2: The derivatization reaction with FNBS is pH-dependent. A moderately alkaline medium is required to ensure that the amine or thiol groups are deprotonated and thus sufficiently nucleophilic to react with the FNBS.[1] A pH in the range of 9.0 to 10.5 is generally optimal.[1]

Q3: Can FNBS react with other functional groups?

A3: The primary targets for FNBS derivatization are primary and secondary amines and thiols. While reactions with other nucleophiles like hydroxyl groups are possible, they are generally much slower under the typical reaction conditions used for amine and thiol derivatization.

Q4: How should I store the FNBS reagent?

A4: FNBS should be stored in a cool, dry, and dark place. Solutions of FNBS, typically in acetonitrile, should be prepared fresh daily to avoid degradation and ensure reproducible results.

Q5: Are the FNBS derivatives stable?

A5: The stability of the resulting derivatives can vary depending on the analyte and storage conditions. It is recommended to analyze the derivatized samples as soon as possible. If storage is necessary, they should be kept at low temperatures (e.g., 4°C) and protected from light.[2] A stability study should be performed to determine the acceptable storage time for your specific application.

Troubleshooting Guide

Issue 1: Incomplete or No Derivatization
Possible Cause Troubleshooting Steps
Incorrect pH of the reaction mixture Verify the pH of the borate buffer and the final reaction mixture. The optimal pH is typically between 9.0 and 10.5 to ensure the analyte is sufficiently nucleophilic.[1]
Degraded FNBS reagent Prepare a fresh solution of FNBS in acetonitrile. The reagent can degrade over time, especially when in solution and exposed to light and moisture.
Insufficient reaction time or temperature Optimize the reaction time and temperature. A typical starting point is 60°C for 30 minutes.[3] For some analytes, a longer incubation time or a higher temperature may be necessary.[4]
Incorrect reagent-to-analyte ratio Ensure a sufficient molar excess of the FNBS reagent is used. A low concentration of the derivatizing agent can lead to incomplete reaction, especially for samples with a high concentration of the analyte.
Presence of interfering substances The sample matrix may contain substances that compete with the analyte for the FNBS reagent or inhibit the reaction. Consider a sample cleanup step prior to derivatization.
Issue 2: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Excess FNBS reagent The peak from the unreacted FNBS reagent can be identified by injecting a blank sample containing only the reagent. If the reagent peak interferes with the analyte peaks, consider a sample cleanup step after derivatization or adjust the HPLC gradient to separate the reagent peak.
Side products from the reaction Side reactions can occur, leading to the formation of unexpected peaks. This can be due to the presence of other nucleophiles in the sample or non-optimal reaction conditions. Adjusting the pH, temperature, or reaction time may minimize side product formation.
Hydrolysis of FNBS FNBS can hydrolyze in the presence of water, especially at high pH and temperature. The hydrolysis product may appear as an extra peak in the chromatogram. Preparing the FNBS solution fresh and minimizing the amount of water in the reaction mixture can help.
Contamination Contamination can be introduced from solvents, glassware, or the HPLC system itself. Run a blank gradient (without injection) to check for contamination in the mobile phase. Inject a blank solvent to check for contamination from the injector or sample vial.
Carryover from previous injections If a peak from a previous run appears in the current chromatogram, it may be due to carryover. Implement a more rigorous needle wash protocol in the autosampler and ensure the column is adequately flushed between runs.
Issue 3: Poor Chromatographic Performance (Peak Tailing, Poor Resolution)
Possible Cause Troubleshooting Steps
Suboptimal mobile phase Optimize the mobile phase composition (e.g., organic solvent content, pH of the aqueous phase, buffer concentration) to improve peak shape and resolution. A gradient elution is often necessary for separating multiple derivatives.
Column degradation The HPLC column performance can degrade over time. Try flushing the column with a strong solvent or, if necessary, replace the column.
Inappropriate column chemistry Ensure the column stationary phase (e.g., C18, C8) is suitable for the separation of your derivatized analytes.
Column overloading Injecting too much sample can lead to peak fronting or tailing. Try diluting the sample before injection.
Secondary interactions Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase pH or adding an ion-pairing reagent may help.

Data Presentation

Table 1: Recommended Reaction Conditions for FNBS Derivatization
ParameterRecommended RangeTypical Starting Condition
pH 9.0 - 10.5[1]9.5
Temperature Room Temperature - 70°C[3]60°C
Reaction Time 10 - 60 minutes[3]30 minutes
FNBS Concentration 5 - 20 mM10 mM
Solvent for FNBS AcetonitrileAcetonitrile
Table 2: Typical HPLC-UV Parameters for Analysis of FNBS Derivatives
ParameterTypical Value/Range
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, 3-5 µm particle size
Mobile Phase A 0.1% Formic acid or trifluoroacetic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute derivatives, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 25 - 40°C
Detection Wavelength ~340 nm (due to the nitrobenzene chromophore)
Injection Volume 5 - 20 µL

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample Mix Mix Sample, Buffer, & FNBS Sample->Mix Buffer Borate Buffer (pH 9.5) Buffer->Mix FNBS_reagent FNBS in Acetonitrile FNBS_reagent->Mix Incubate Incubate at 60°C Mix->Incubate Quench Quench Reaction (HCl) Incubate->Quench Filter Filter Sample (0.22 µm) Quench->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Data Acquisition & Processing HPLC->Data troubleshooting_logic cluster_derivatization Derivatization Issues cluster_hplc HPLC Issues cluster_performance Performance Issues start Problem Encountered incomplete_rxn Incomplete/No Reaction? start->incomplete_rxn extra_peaks Unexpected Peaks? start->extra_peaks poor_chrom Poor Peak Shape/Resolution? start->poor_chrom check_ph Verify pH (9.0-10.5) incomplete_rxn->check_ph Yes fresh_reagent Prepare Fresh FNBS check_ph->fresh_reagent optimize_cond Optimize Time/Temp fresh_reagent->optimize_cond run_blank Run Blank Gradient extra_peaks->run_blank Yes check_reagent Check for Excess Reagent run_blank->check_reagent check_carryover Investigate Carryover check_reagent->check_carryover optimize_mp Optimize Mobile Phase poor_chrom->optimize_mp Yes check_column Evaluate Column Health optimize_mp->check_column check_load Reduce Sample Load check_column->check_load

References

Stability issues with 4-Fluoro-3-nitrobenzenesulfonate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 4-Fluoro-3-nitrobenzenesulfonate in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound can refer to either the salt of 4-fluoro-3-nitrobenzenesulfonic acid or an ester derivative. The stability of these two forms in solution differs significantly.

  • Salts (e.g., sodium this compound) are typically stable in aqueous solutions.

  • Esters of 4-fluoro-3-nitrobenzenesulfonic acid are potent electrophiles and can be highly reactive.[1][2] Their stability is a major concern as they can readily react with nucleophiles, including water, leading to degradation of the compound and formation of impurities.

Q2: How can I determine if I have a salt or an ester of 4-fluoro-3-nitrobenzenesulfonic acid?

Consult the supplier's documentation, such as the Safety Data Sheet (SDS) or Certificate of Analysis (CoA). The chemical name and CAS number will definitively identify the compound. For example, 4-fluoro-3-nitrobenzenesulfonic acid has the CAS number 3888-84-4.[3] If you have synthesized the compound, the reaction scheme will determine the final form.

Q3: What are the primary factors that influence the stability of this compound esters in solution?

The stability of sulfonate esters is primarily affected by:

  • pH: Both acidic and basic conditions can promote hydrolysis.[1]

  • Solvent: Protic and nucleophilic solvents can react with the ester.

  • Temperature: Higher temperatures generally accelerate the rate of degradation.[2]

  • Presence of Nucleophiles: Any nucleophilic species in the solution can react with and consume the sulfonate ester.[1][2]

Q4: What are the common degradation products of this compound esters?

The most common degradation pathway is hydrolysis, which yields 4-fluoro-3-nitrobenzenesulfonic acid and the corresponding alcohol. Other nucleophiles present in the reaction mixture will lead to the formation of other sulfonated products.

Troubleshooting Guides

Issue 1: Rapid Disappearance of Starting Material and Appearance of Unknown Peaks in Analysis (e.g., HPLC, LC-MS)

This issue is highly indicative of the degradation of a this compound ester.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis - Analyze a sample of your solution immediately after preparation to establish a baseline. - Prepare the solution at a lower temperature. - If your experimental conditions permit, use a non-aqueous, aprotic solvent. - Adjust the pH of your solution to be as close to neutral as possible. Extreme pH values can catalyze hydrolysis.[1]
Reaction with Solvent - If using a nucleophilic solvent (e.g., methanol, ethanol), consider switching to a more inert solvent like acetonitrile, THF, or a chlorinated solvent.
Reaction with Other Components - Identify any potential nucleophiles in your reaction mixture (e.g., amines, thiols, some buffers). - If possible, protect the nucleophilic functional groups or add the sulfonate ester last and at a low temperature.
Issue 2: Inconsistent Results or Poor Reproducibility

Inconsistent results are often a symptom of underlying stability issues.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Solution Preparation - Standardize the procedure for solution preparation, including the order of addition of reagents, temperature, and mixing time. - Always use freshly prepared solutions of this compound. Avoid storing solutions for extended periods.
Degradation During Storage - If solutions must be stored, even for a short time, store them at a low temperature (e.g., 4°C or -20°C) and protected from light. - Before use, allow the solution to come to the experimental temperature and visually inspect for any changes.
Lot-to-Lot Variability of Reagents - Ensure the purity and consistency of all reagents, including solvents and buffers, as impurities can catalyze degradation.

Experimental Protocols

Protocol 1: Rapid Stability Assessment of this compound Ester

Objective: To quickly determine the stability of your this compound ester under different solvent and pH conditions.

Materials:

  • This compound ester

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water

  • Buffers: pH 4, pH 7, pH 9

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the sulfonate ester in ACN.

  • Create test solutions by diluting the stock solution into each of the following:

    • ACN (control)

    • MeOH

    • Water

    • pH 4 buffer

    • pH 7 buffer

    • pH 9 buffer

  • Analyze a sample from each test solution immediately after preparation (t=0) by HPLC or LC-MS to determine the initial peak area of the sulfonate ester.

  • Incubate the test solutions at room temperature.

  • Analyze samples from each solution at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Calculate the percentage of the sulfonate ester remaining at each time point relative to t=0.

Illustrative Data:

Condition % Remaining after 4 hours % Remaining after 24 hours
Acetonitrile>99%>99%
Methanol85%60%
Water90%75%
pH 4 Buffer95%85%
pH 7 Buffer98%95%
pH 9 Buffer70%40%
Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the major degradation products to understand the decomposition pathway.

Materials:

  • Degraded sample of this compound ester

  • LC-MS system

Procedure:

  • Prepare a sample of the sulfonate ester in a relevant solvent (e.g., one in which you observed instability in Protocol 1).

  • Allow the sample to degrade for a sufficient amount of time (e.g., 24 hours at room temperature).

  • Inject the degraded sample into the LC-MS system.

  • Analyze the mass spectrum of the major new peaks that have appeared.

  • Compare the observed masses to the expected masses of potential degradation products, such as 4-fluoro-3-nitrobenzenesulfonic acid and products of reaction with the solvent or other nucleophiles.

Visualizations

degradation_pathway sulfonate_ester 4-Fluoro-3-nitro- benzenesulfonate Ester hydrolysis_product 4-Fluoro-3-nitro- benzenesulfonic Acid + Alcohol sulfonate_ester->hydrolysis_product H2O (Hydrolysis) nucleophile_product Nucleophile-SO2-Ar + Leaving Group sulfonate_ester->nucleophile_product Nucleophile (Nu-)

Caption: Potential degradation pathways of this compound ester.

troubleshooting_workflow start Stability Issue Observed check_compound Is it a salt or an ester? start->check_compound salt_issue Address solubility issues (pH, solvent) check_compound->salt_issue Salt ester_issue Investigate reactivity check_compound->ester_issue Ester run_stability_test Run Protocol 1: Rapid Stability Assessment ester_issue->run_stability_test analyze_degradation Run Protocol 2: Identify Degradation Products run_stability_test->analyze_degradation optimize_conditions Optimize experimental conditions: - Solvent - pH - Temperature - Nucleophiles analyze_degradation->optimize_conditions resolved Issue Resolved optimize_conditions->resolved

Caption: Workflow for troubleshooting stability issues.

logical_relationship cluster_observations Observations cluster_causes Potential Causes obs1 Fast degradation in MeOH cause1 Reaction with nucleophilic solvent obs1->cause1 obs2 Stable in ACN cause3 Compound is a reactive ester obs2->cause3 supports obs3 Degradation at high pH cause2 Base-catalyzed hydrolysis obs3->cause2 cause1->cause3 cause2->cause3

Caption: Logical relationships between observations and potential causes.

References

Overcoming poor reactivity of 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Fluoro-3-nitrobenzenesulfonate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in various chemical syntheses, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative showing poor reactivity in an SNAr reaction?

A1: Poor reactivity in SNAr reactions with this compound derivatives can stem from several factors:

  • Weak Nucleophile: The incoming nucleophile may not be strong enough to attack the electron-deficient aromatic ring effectively. The reactivity of common nucleophiles generally follows the order: thiols > amines > alkoxides.

  • Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gentle heating is typically necessary.

  • Steric Hindrance: Bulky substituents on either the aromatic ring or the nucleophile can sterically hinder the approach of the nucleophile to the reaction center.

  • Insufficient Activation: While the nitro and sulfonate groups are strong electron-withdrawing groups that activate the ring for nucleophilic attack, in some cases, this activation may not be sufficient for particularly weak nucleophiles.[2]

Q2: What is the role of the nitro and sulfonate groups in the reactivity of this compound?

A2: Both the nitro (-NO₂) and sulfonate (-SO₃R) groups are potent electron-withdrawing groups. They activate the benzene ring towards nucleophilic attack in two key ways:

  • Inductive Effect: Their high electronegativity withdraws electron density from the ring through the sigma bonds, making the carbon atoms more electrophilic.

  • Resonance Effect: They can delocalize the negative charge of the Meisenheimer complex, the intermediate formed during the SNAr reaction, through resonance. This stabilization of the intermediate lowers the activation energy of the reaction.[2] The nitro group, in particular, provides significant resonance stabilization when it is ortho or para to the leaving group.

Q3: Can I use a base to improve the reactivity of my nucleophile?

A3: Yes, using a base is a common strategy, especially when the nucleophile is a weak acid (e.g., an alcohol, thiol, or a secondary amine). The base deprotonates the nucleophile to generate a more potent anionic nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), potassium hydroxide (KOH), and organic bases like triethylamine (NEt₃) or DBU.[1] The choice of base depends on the pKa of the nucleophile and the reaction conditions.

Q4: Are there any common side reactions to be aware of?

A4: Yes, several side reactions can occur:

  • Reaction at the Nitro Group: Under certain conditions, strong nucleophiles or reducing agents can react with the nitro group.

  • Reaction at the Sulfonate Group: While generally stable, the sulfonate group can sometimes be displaced under harsh reaction conditions.

  • Multiple Substitutions: If there are other potential leaving groups on the aromatic ring, multiple substitution reactions may occur.

  • Decomposition: At very high temperatures, the starting material or the product may decompose, leading to a complex mixture of byproducts. One user on a chemistry forum reported that a reaction with sodium isobutoxide in THF at reflux resulted in approximately 18 spots on a TLC plate, indicating significant decomposition or side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Weak Nucleophile - Increase the nucleophilicity by deprotonating with a suitable base (e.g., K₂CO₃, NaH, KOH). - Consider using a more reactive nucleophile if possible.
Inappropriate Solvent - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] - Ensure the solvent is anhydrous, as water can deactivate anionic nucleophiles.
Low Reaction Temperature - Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. - Consider using microwave irradiation to accelerate the reaction at a controlled temperature.
Poor Solubility - Choose a solvent that dissolves all reactants. - For reactions with insoluble inorganic bases, consider using a phase-transfer catalyst.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Side Reactions - Lower the reaction temperature. - Use a milder base. - Reduce the reaction time. - If the nitro group is reacting, consider protecting it or using a more selective nucleophile.
Multiple Substitutions - Use a stoichiometric amount of the nucleophile. - If possible, choose a substrate with only one good leaving group.
Decomposition - Run the reaction at a lower temperature for a longer period. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for SNAr reactions of this compound derivatives with various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and nucleophile.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleKOHDMSO10024~70-80[3]
Substituted AnilinesK₂CO₃DMF80-12012-2460-90General
Aliphatic AminesEt₃NCH₃CN60-808-1675-95General

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃DMF100-14012-2465-85General
Sodium MethoxideN/AMethanolReflux4-880-95[4]
Benzyl AlcoholNaHTHF601270-85General

Table 3: Reaction with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMF80-1006-1285-98General
Sodium SulfideN/AEthanol/WaterReflux8-1670-90General
Benzyl MercaptanEt₃NCH₃CN604-890-98General

Key Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction with an Amine Nucleophile

This protocol describes a general method for the reaction of 4-fluoro-3-nitrobenzenesulfonamide with an amine.

Materials:

  • 4-Fluoro-3-nitrobenzenesulfonamide

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-3-nitrobenzenesulfonamide (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M.

  • Add the amine nucleophile (1.1 equivalents) to the reaction mixture.

  • Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide[5]

This protocol details the synthesis of the starting material, 4-fluoro-3-nitrobenzenesulfonamide, from 1-fluoro-2-nitrobenzene.

Materials:

  • 1-Fluoro-2-nitrobenzene

  • Chlorosulfonic acid

  • Isopropanol

  • Ammonium hydroxide solution

  • 6M Hydrochloric acid

  • Ethyl acetate

  • Ice

Procedure:

  • Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).

  • Stir the reaction mixture at 120 °C overnight.

  • Cool the reaction to room temperature and slowly pour it into ice water to quench.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Redissolve the crude product in isopropanol and cool to -60 °C.

  • Add ammonium hydroxide solution dropwise and continue stirring for 1 hour.

  • Neutralize the reaction by adding 6M hydrochloric acid (8 mL).

  • Warm the mixture to room temperature and concentrate to dryness to obtain 4-fluoro-3-nitrobenzenesulfonamide (5.1 g, 82% yield) as a white solid.[5]

Visualizing Reaction Pathways and Workflows

SNAr Reaction Pathway

SNAr_Pathway Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., K2CO3) Base->Reactants Activates Nucleophile Product 4-Nu-3-nitrobenzenesulfonate + F- Meisenheimer->Product Loss of Leaving Group Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reactants Solvent->Meisenheimer

Caption: The general mechanism of a base-mediated SNAr reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield CheckNucleophile Is the nucleophile strong enough? Start->CheckNucleophile AddBase Add a suitable base (e.g., K2CO3, NaH) CheckNucleophile->AddBase No CheckSolvent Is the solvent polar aprotic? CheckNucleophile->CheckSolvent Yes AddBase->CheckSolvent ChangeSolvent Switch to DMF, DMSO, or CH3CN CheckSolvent->ChangeSolvent No CheckTemp Is the reaction temperature high enough? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase temperature or use microwave CheckTemp->IncreaseTemp No ConsiderCatalyst Consider using a catalyst (e.g., Phase-Transfer Catalyst) CheckTemp->ConsiderCatalyst Yes IncreaseTemp->ConsiderCatalyst End Re-evaluate Reaction Strategy ConsiderCatalyst->End

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

References

Technical Support Center: 4-Fluoro-3-nitrobenzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of 4-fluoro-3-nitrobenzenesulfonate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient agitation or localized temperature gradients in a large reactor.- Ensure robust and efficient stirring to maintain a homogeneous reaction mixture.- Monitor and control the temperature at multiple points within the reactor to prevent hot or cold spots.
Deactivation of the aromatic ring by the nitro and fluoro groups, requiring harsh reaction conditions.- Gradually increase the reaction temperature, monitoring for product formation and by-product generation.- Consider using a stronger sulfonating agent, such as oleum (fuming sulfuric acid), but with caution due to its highly corrosive nature.
Poor Product Purity Formation of isomeric by-products due to suboptimal reaction temperature.- Maintain a consistent and controlled temperature throughout the reaction. Perform small-scale experiments to determine the optimal temperature for maximizing the desired isomer.
Presence of unreacted starting materials or residual solvents.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., HPLC, TLC).- Implement an effective downstream purification process, such as recrystallization or column chromatography.
Exothermic Reaction Runaway The sulfonation of aromatic compounds is a highly exothermic process, which can be difficult to control at a larger scale.- Implement a carefully controlled and gradual addition of the sulfonating agent.- Ensure the reactor is equipped with an efficient cooling system and a pressure relief device.- For industrial-scale production, consider transitioning to a continuous flow reactor for superior heat management.[1]
Product Isolation Difficulties The product is highly soluble in the acidic reaction mixture.- After quenching the reaction with ice, consider the addition of a salt (salting out) to decrease the solubility of the product and promote precipitation.
Safety Concerns Use of corrosive and hazardous reagents like chlorosulfonic acid or oleum.- All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.- Have an emergency plan in place for handling spills of corrosive materials.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Reaction Kinetics and Thermodynamics: The strong electron-withdrawing nature of the nitro and fluoro groups deactivates the benzene ring, necessitating harsh reaction conditions such as high temperatures and strong sulfonating agents.[1]

  • Heat Management: The sulfonation reaction is highly exothermic. Inefficient heat dissipation in large reactors can lead to temperature gradients, promoting the formation of by-products and posing a safety risk.

  • Mass Transfer: Ensuring efficient mixing of reactants in a large volume can be challenging and may lead to incomplete reactions or localized overheating.

  • Product Isolation and Purification: Isolating the highly polar sulfonic acid product from the acidic reaction mixture and purifying it from by-products can be more complex at a larger scale.

Q2: What are the recommended starting materials for the synthesis?

A2: The most common starting material is 1-fluoro-2-nitrobenzene, which is then sulfonated.

Q3: What are the typical by-products formed during the reaction?

A3: Common by-products can include isomeric forms of the desired product, where the sulfonic acid group is attached at a different position on the aromatic ring. Over-sulfonation or degradation of the starting material or product under harsh conditions can also lead to impurities.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (with extreme caution), quenching them, and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.

Q5: What are the key safety precautions to take during this synthesis?

A5: Key safety precautions include:

  • Working in a well-ventilated area, preferably a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Careful and slow addition of reagents to control the exothermic reaction.

  • Having appropriate spill kits and emergency procedures in place.

  • Being aware of the corrosive nature of the reagents and the potential toxicity of the nitroaromatic compounds.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and equipment used.

Materials:

  • 1-fluoro-2-nitrobenzene

  • Chlorosulfonic acid

  • Ice

  • Ethyl acetate

  • Ammonium hydroxide solution

  • Hydrochloric acid

Procedure:

  • In a clean, dry, and well-ventilated fume hood, carefully add 1-fluoro-2-nitrobenzene to an excess of chlorosulfonic acid in a reaction vessel equipped with a stirrer and a temperature probe.

  • Heat the reaction mixture to approximately 120°C and maintain this temperature overnight with continuous stirring.

  • After the reaction is complete (as monitored by TLC or HPLC), cool the mixture to room temperature.

  • In a separate, larger vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring to quench the reaction. This step is highly exothermic and should be performed with extreme caution.

  • Extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude sulfonyl chloride.

  • To obtain the sulfonic acid, the sulfonyl chloride can be hydrolyzed. Alternatively, for the synthesis of the corresponding sulfonamide as an intermediate, the crude product can be redissolved in a suitable solvent like isopropanol.

  • Cool the solution to a low temperature (e.g., -60°C).

  • Add ammonium hydroxide solution dropwise while maintaining the low temperature.

  • Continue stirring for about an hour.

  • Neutralize the reaction mixture with hydrochloric acid.

  • Warm the mixture to room temperature and concentrate it to dryness to obtain the 4-fluoro-3-nitrobenzenesulfonamide. The sulfonic acid can be obtained by hydrolysis of the sulfonamide or the sulfonyl chloride.

Visualizations

experimental_workflow start Start reaction Reaction: 1-fluoro-2-nitrobenzene + Chlorosulfonic Acid (120°C, overnight) start->reaction quench Quenching: Pour onto ice-water reaction->quench extraction Extraction: Ethyl Acetate quench->extraction concentration Concentration extraction->concentration hydrolysis Hydrolysis concentration->hydrolysis product This compound hydrolysis->product troubleshooting_logic issue Low Yield or Purity Issue check_temp Check Temperature Control issue->check_temp Is temperature uniform? check_agitation Check Agitation Efficiency issue->check_agitation Is mixing adequate? check_reagents Verify Reagent Quality & Stoichiometry issue->check_reagents Are reagents reliable? optimize_temp Optimize Reaction Temperature check_temp->optimize_temp No improve_mixing Improve Mixing/Stirring check_agitation->improve_mixing No use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents No

References

Byproduct identification in 4-Fluoro-3-nitrobenzenesulfonate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrobenzenesulfonate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound?

A1: this compound and its related compounds are versatile reagents that primarily undergo three types of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group at the ortho position, making it susceptible to displacement by nucleophiles such as amines, alcohols, and thiols.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in the synthesis of various pharmaceutical intermediates.

  • Reactions of the Sulfonic Acid/Sulfonate Group: The sulfonic acid group can be converted into a sulfonyl chloride, which is a more reactive intermediate for forming sulfonamides and sulfonate esters.

Q2: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction not proceeding?

A2: Several factors could hinder your SNAr reaction:

  • Insufficient Activation: The electron-withdrawing group (the nitro group) must be in the ortho or para position to the fluorine atom to sufficiently activate it for nucleophilic attack. If the nitro group is in the meta position, the reaction will be significantly slower or may not occur at all.

  • Weak Nucleophile: The attacking species must be a sufficiently strong nucleophile. If you are using a weak nucleophile, you may need to use stronger reaction conditions (e.g., higher temperature, stronger base).

  • Poor Solvent Choice: SNAr reactions are generally favored in polar aprotic solvents like DMSO, DMF, or NMP, which can solvate the cation but not the nucleophile, thus increasing its reactivity.

  • Inadequate Base: If your nucleophile is an amine or alcohol, a base is often required to deprotonate it and increase its nucleophilicity. Ensure you are using a suitable base in sufficient quantity.

Q3: What are the typical byproducts in the reduction of the nitro group?

A3: Incomplete reduction of the nitro group is a common source of byproducts. Milder reducing agents or insufficient amounts of the reagent can lead to the formation of nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. These intermediates can be stable enough to be isolated under certain conditions or can react further, especially in alkaline or neutral conditions, to form condensation products like azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete sulfonation or nitration.Ensure stringent reaction conditions. For sulfonation of a deactivated ring like 1-fluoro-2-nitrobenzene, fuming sulfuric acid (oleum) at elevated temperatures (e.g., 70-110°C) may be necessary. For nitration, a mixture of concentrated nitric and sulfuric acids is typically used.
Formation of multiple spots on TLC Isomer formation.The directing effects of the substituents on the aromatic ring will influence the position of the incoming electrophile. Purify the desired isomer using column chromatography or recrystallization.
Presence of a high-boiling, non-polar byproduct Sulfone formation (Ar-SO2-Ar).Sulfone formation can be a side reaction during sulfonation, especially at higher temperatures. Using a solvent like chloroform or liquid sulfur dioxide can sometimes minimize this.
Issue 2: Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Possible Cause Suggested Solution
Product mixture contains di-substituted product The initial SNAr product is still reactive and undergoes a second substitution.Use a stoichiometric amount of the nucleophile or a slight excess. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction.
Presence of a product with loss of the sulfonate group Harsh reaction conditions leading to desulfonation.Use milder reaction conditions (lower temperature, less harsh base). Sulfonation can be a reversible reaction, especially in the presence of hot aqueous acid.
Formation of a phenol derivative Hydrolysis of the starting material or product.Ensure anhydrous reaction conditions if water-sensitive reagents are used. If water is a byproduct, consider using a Dean-Stark trap or molecular sieves.
Issue 3: Incomplete Reduction of the Nitro Group
Symptom Possible Cause Suggested Solution
TLC shows multiple spots with different colors Formation of nitroso (often green or blue) and hydroxylamine intermediates, and their condensation products (azo and azoxy compounds are often colored).Use a stronger reducing agent or increase the stoichiometry of the current one. Common reducing agents for nitro groups include catalytic hydrogenation (e.g., Pd/C, PtO2), or metals in acidic media (e.g., Fe/HCl, Sn/HCl).
Product is unstable and darkens over time The desired amine is being oxidized, or residual reduction intermediates are reacting.Ensure complete reduction and thorough purification of the product. Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Data Presentation

Table 1: Representative Yields and Byproducts in Related Reactions

ReactionSubstrateProductYield (%)Potential ByproductsNotes
Nitration4-Fluorobenzoic Acid4-Fluoro-3-nitrobenzoic acid90%Isomeric nitrobenzoic acidsProvides an indication of the efficiency of nitration on a similar substrate.[1]
Sulfonamide Synthesis1-Fluoro-2-nitrobenzene4-Fluoro-3-nitrobenzenesulfonamide82%Isomeric sulfonamides, sulfonesInvolves chlorosulfonation followed by amination.
SulfonationTolueneo-, m-, p-Toluenesulfonic acid-Ortho: 10.0%, Meta: 0.7%, Para: 89.2%Illustrates typical isomer distribution in electrophilic aromatic substitution of a substituted benzene.

Experimental Protocols

1. Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide from 1-Fluoro-2-nitrobenzene

  • Step 1: Chlorosulfonation

    • Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).

    • Stir the reaction mixture at 120°C overnight.

    • After cooling to room temperature, quench the reaction by slowly pouring it into ice water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and concentrate under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.

  • Step 2: Amination

    • Redissolve the crude product in isopropanol and cool to -60°C.

    • Add ammonium hydroxide solution dropwise and continue stirring for 1 hour.

    • Neutralize the reaction with 6M hydrochloric acid (8 mL).

    • Warm the mixture to room temperature and concentrate to dryness.

    • The resulting white solid is 4-fluoro-3-nitrobenzenesulfonamide (yield: 5.1 g, 82%).

2. Synthesis of 4-Fluoro-3-nitrobenzoic Acid from 4-Fluorobenzoic Acid

  • Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 mL) and cool in an ice bath.

  • Add potassium nitrate (39.7 g, 0.39 mol) in batches while maintaining the low temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Slowly pour the mixture over crushed ice (800 g) with continuous stirring.

  • Allow the resulting mixture to stand at room temperature overnight.

  • Filter the solid product and wash thoroughly with water.

  • Dry the product, for example, by azeotropic distillation with toluene, to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (yield: 59.5 g, 90%).[1]

Visualizations

SNAr_Pathway start This compound intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + Nucleophile nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product Substituted Product intermediate->product - Fluoride leaving_group Fluoride Ion intermediate->leaving_group

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Nitro_Reduction_Pathway start Aromatic Nitro Compound (Ar-NO2) nitroso Nitroso Intermediate (Ar-NO) start->nitroso [H] hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine [H] byproducts Condensation Byproducts (Azo, Azoxy) nitroso->byproducts + Ar-NHOH amine Aromatic Amine (Ar-NH2) hydroxylamine->amine [H] hydroxylamine->byproducts

Caption: Byproducts in Nitro Group Reduction.

Experimental_Workflow_Troubleshooting cluster_reaction Reaction Step cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic reaction Perform Reaction workup Work-up & Isolation reaction->workup tlc TLC Analysis workup->tlc nmr NMR Analysis tlc->nmr ms Mass Spectrometry nmr->ms low_yield Low Yield? ms->low_yield byproducts Byproducts Present? low_yield->byproducts Yes incomplete Incomplete Reaction? low_yield->incomplete No adjust_conditions Adjust Reaction Conditions byproducts->adjust_conditions Yes purify Purify Product byproducts->purify No incomplete->adjust_conditions Yes incomplete->purify No

Caption: Troubleshooting Workflow for Reaction Analysis.

References

Technical Support Center: Enhancing Selectivity in 4-Fluoro-3-nitrobenzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 4-fluoro-3-nitrobenzenesulfonate and its derivatives, such as 4-fluoro-3-nitrobenzenesulfonamide. The focus is on improving reaction selectivity and overcoming common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive towards nucleophiles?

A1: The reactivity of the aryl fluoride is significantly enhanced by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the sulfonate group (-SO₃⁻) or sulfonamide group (-SO₂NH₂). These groups are positioned ortho and para to the fluorine atom, which is the leaving group. This specific arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr), thereby lowering the activation energy of the reaction.

Q2: I am observing a mixture of products in my reaction with a polyfunctional nucleophile. What is the most likely cause?

A2: Lack of chemoselectivity is a common issue when using nucleophiles with multiple reactive sites (e.g., amino alcohols, diamines). The outcome of the reaction is highly dependent on the relative nucleophilicity of the different functional groups and the reaction conditions. For instance, in an amino alcohol, the amine is generally more nucleophilic than the hydroxyl group and will react preferentially. However, under strongly basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, leading to competing O-arylation.

Q3: My reaction is sluggish or does not go to completion. What can I do to improve the reaction rate?

A3: Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the reaction temperature often accelerates the rate of SNAr reactions. However, be cautious as higher temperatures can also lead to decreased selectivity and decomposition of starting materials or products.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Base: A stronger base can increase the nucleophilicity of your nucleophile, especially if it's an alcohol or a secondary amine. However, an excessively strong base might lead to side reactions.

  • Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate, but this may also increase the rate of side reactions.

Q4: Can the sulfonate or sulfonamide group be displaced instead of the fluorine?

A4: While the sulfonate/sulfonamide and nitro groups are activating the ring for nucleophilic attack, the fluorine atom is the most common leaving group in this type of SNAr reaction. The C-F bond is polarized, and fluoride is a reasonably good leaving group in this context, especially because the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. Displacement of the nitro or sulfonate/sulfonamide group is generally not observed under typical SNAr conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Regioselectivity with an Asymmetric Nucleophile Steric hindrance or electronic effects on the nucleophile are influencing the site of attack.1. Modify Reaction Temperature: Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. 2. Change the Solvent: The polarity of the solvent can influence which site of the nucleophile is more effectively solvated and thus more reactive. 3. Protecting Groups: Consider temporarily protecting one of the nucleophilic sites to ensure the reaction occurs at the desired position.
Mixture of N- and O-Arylation Products The nucleophile contains both amine and hydroxyl groups, and both are reacting. This is common with amino alcohols.1. Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) to favor N-arylation. Stronger bases (e.g., NaH, K₂CO₃) can deprotonate the alcohol, increasing its nucleophilicity and leading to more O-arylation. 2. Reaction Temperature: Lower temperatures generally favor N-arylation over O-arylation. 3. Catalyst Systems: For more complex systems, consider catalyst systems that have a known preference for either N- or O-arylation. For example, some copper-based catalysts favor O-arylation, while some palladium-based systems favor N-arylation.
Formation of Di-substituted Product with a Diamine Both amine groups of a diamine are reacting with the electrophile.1. Stoichiometry: Use a large excess of the diamine to favor mono-substitution. 2. Slow Addition: Add the this compound slowly to a solution of the diamine. This maintains a low concentration of the electrophile and reduces the chance of a second substitution. 3. Protecting Group Strategy: Protect one of the amine groups of the diamine before the reaction and deprotect it afterward.
Low Yield Incomplete reaction, side reactions, or product degradation.1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extended reaction times or excessive heat can lead to degradation. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your reactants or products are sensitive to oxygen or moisture. 3. Purity of Reagents: Use pure, dry solvents and reagents. Water can hydrolyze the sulfonate and some bases.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the outcome of SNAr reactions. While not specific to this compound, they illustrate general trends applicable to optimizing selectivity.

Table 1: Influence of Base and Solvent on N- vs. O-Arylation Selectivity

EntryAryl HalideNucleophileBase (equiv.)SolventTemp (°C)N:O RatioYield (%)
14-fluoronitrobenzene3-aminophenolK₃PO₄ (2.0)DMSO80>99:1 (N)85
24-fluoronitrobenzene3-aminophenolCs₂CO₃ (2.0)Dioxane10015:85 (O)78
34-chloronitrobenzene4-aminobutanolNaH (1.1)THF2510:90 (O)65
44-chloronitrobenzene4-aminobutanolDIPEA (2.0)DMF60>95:5 (N)92

Table 2: Effect of Temperature on Reaction Yield

EntryElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
14-fluoro-3-nitrobenzenesulfonamidePiperidineK₂CO₃DMF252445
24-fluoro-3-nitrobenzenesulfonamidePiperidineK₂CO₃DMF60888
34-fluoro-3-nitrobenzenesulfonamidePiperidineK₂CO₃DMF100495
44-fluoro-3-nitrobenzenesulfonamidePiperidineK₂CO₃DMF120491 (decomposition observed)

Experimental Protocols

Representative Protocol for the Reaction of 4-Fluoro-3-nitrobenzenesulfonamide with a Secondary Amine (Piperidine)

Materials:

  • 4-Fluoro-3-nitrobenzenesulfonamide

  • Piperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-nitrobenzenesulfonamide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To this stirred suspension, add piperidine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Start: Undesirable Reaction Outcome check_purity 1. Check Purity of Starting Materials & Reagents start->check_purity low_yield Problem: Low Yield check_purity->low_yield If purity is confirmed poor_selectivity Problem: Poor Selectivity check_purity->poor_selectivity If purity is confirmed incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Analyze kinetics chemoselectivity Issue: Chemoselectivity (e.g., N vs O-arylation) poor_selectivity->chemoselectivity Analyze product mixture regioselectivity Issue: Regioselectivity poor_selectivity->regioselectivity Analyze product mixture increase_temp_time Increase Temperature or Reaction Time incomplete_rxn->increase_temp_time Yes change_solvent_base Change Solvent or Base (e.g., stronger base) incomplete_rxn->change_solvent_base If temp/time ineffective degradation Degradation Observed? incomplete_rxn->degradation No end End: Optimized Reaction increase_temp_time->end change_solvent_base->end decrease_temp Decrease Temperature degradation->decrease_temp Yes degradation->end No decrease_temp->end adjust_base Adjust Base: - Weaker, non-nucleophilic base for N-arylation - Stronger base for O-arylation chemoselectivity->adjust_base Yes adjust_temp Lower Temperature (often favors N-arylation) chemoselectivity->adjust_temp If base change is insufficient protecting_group Use Protecting Group Strategy regioselectivity->protecting_group Yes adjust_base->end adjust_temp->end protecting_group->end

Caption: A workflow for troubleshooting SNAr reactions.

Selectivity_Factors reaction_conditions Reaction Conditions temperature Temperature reaction_conditions->temperature base Base (Strength & Sterics) reaction_conditions->base solvent Solvent Polarity reaction_conditions->solvent nucleophile_properties Nucleophile Properties sterics Steric Hindrance nucleophile_properties->sterics electronics Electronic Effects (Nucleophilicity) nucleophile_properties->electronics selectivity Reaction Selectivity (Desired Product) temperature->selectivity base->selectivity solvent->selectivity sterics->selectivity electronics->selectivity

Caption: Factors influencing reaction selectivity.

Validation & Comparative

A Comparative Guide to Derivatizing Agents for Amine Analysis: Featuring 4-Fluoro-3-nitrobenzenesulfonate and a Review of Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids and other primary and secondary amines, the selection of an appropriate derivatizing agent is a critical step. This guide provides a comparative overview of 4-Fluoro-3-nitrobenzenesulfonate and other widely used derivatizing agents, with a focus on their performance characteristics and supported by experimental data from peer-reviewed studies.

The derivatization of analytes is a common strategy in analytical chemistry to enhance their detectability, improve chromatographic separation, and increase the sensitivity of an assay. This is particularly crucial for amino acids, which often lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence spectroscopy challenging.

This compound: A Note on its Application

Searches for "this compound" as a derivatizing agent for amine analysis did not yield specific experimental protocols or performance data in the context of common analytical techniques like HPLC or mass spectrometry. It is highly probable that the intended reagent is 4-Fluoro-3-nitrobenzenesulfonyl chloride , a more reactive species suitable for derivatization. Sulfonyl chlorides, in general, react with primary and secondary amines to form stable sulfonamides[1][2]. The electron-withdrawing nitro and fluoro groups on the benzene ring of 4-Fluoro-3-nitrobenzenesulfonyl chloride would theoretically enhance its reactivity towards nucleophilic attack by amines[3]. However, without specific studies on its application for amino acid analysis, a direct, data-driven comparison with established reagents is not possible at this time.

Comparison of Common Derivatizing Agents

Several other derivatizing agents are well-established and extensively documented in scientific literature. These include Dansyl chloride, Dabsyl chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), o-phthaldialdehyde (OPA), and Marfey's reagent. The following sections provide a detailed comparison of these agents.

Data Presentation: Performance Characteristics

The choice of a derivatizing agent often depends on the specific requirements of the analysis, such as the desired sensitivity, the nature of the sample matrix, and the available detection methods. The following table summarizes key performance characteristics of the most common derivatizing agents used for amino acid analysis.

Derivatizing AgentReaction TimeDerivative StabilityDetection Method(s)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Dansyl chloride 30-120 minModerate; sensitive to light and hydrolysis[4][5]Fluorescence, UV, MS[1][6]pmol range[4]Reacts with both primary and secondary amines; well-established method.Long reaction time; reagent can interfere with analysis; derivatives can have poor stability[5].
Dabsyl chloride 15-30 minHigh; stable for extended periods[7][8]Visible, MS[7]pmol range[9][10]Stable derivatives; detection in the visible range minimizes interference.Requires elevated temperatures for reaction.
FMOC-Cl < 1 - 40 minHigh; stable for >48 hours[11][12]Fluorescence, UV, MS[11]fmol range[11]Reacts with both primary and secondary amines; stable derivatives.Reagent hydrolysis product can interfere; derivatives can adsorb to surfaces[11].
OPA (with thiol) < 1 - 3 minLow; derivatives are unstable[13][14]Fluorescence[13]fmol to pmol rangeVery fast reaction; reagent itself is not fluorescent.Only reacts with primary amines; unstable derivatives require immediate analysis or automation[13].
Marfey's Reagent 1 - 24 hoursHigh; stable for at least 24-48 hours[1]UV, MSNanomole to picomole rangeChiral analysis of amino acids; stable derivatives.Long reaction time for some amino acids; can be expensive.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the derivatization of amino acids using the compared reagents.

Protocol 1: Derivatization with Dansyl Chloride

Materials:

  • Amino acid standard or sample

  • 100 mM Sodium bicarbonate buffer (pH 9.5-10.0)

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

  • Quenching solution (e.g., 2% hydroxylamine hydrochloride or formic acid)

Procedure:

  • To 100 µL of the amino acid sample in a reaction vial, add 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl chloride solution.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) in the dark[4].

  • After incubation, add 50 µL of the quenching solution to stop the reaction by consuming the excess Dansyl chloride.

  • The sample is then ready for analysis by HPLC.

Protocol 2: Derivatization with Dabsyl Chloride

Materials:

  • Amino acid standard or sample

  • Sodium bicarbonate buffer (pH ~9.0)

  • Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)

Procedure:

  • Mix 50 µL of the amino acid sample with 100 µL of the sodium bicarbonate buffer in a reaction vial.

  • Add 250 µL of the Dabsyl chloride solution.

  • Seal the vial and heat at 70°C for approximately 15-30 minutes[4][10].

  • After cooling to room temperature, the sample can be directly injected into the HPLC system.

Protocol 3: Derivatization with FMOC-Cl

Materials:

  • Amino acid standard or sample

  • Borate buffer (e.g., 0.4 M, pH 10.4)

  • FMOC-Cl solution (e.g., 15 mM in acetonitrile)

  • Quenching solution (e.g., 1 M glycine or 1-aminoadamantane)

Procedure:

  • In a reaction vial, mix 100 µL of the amino acid sample with 100 µL of the borate buffer.

  • Add 200 µL of the FMOC-Cl solution and vortex immediately.

  • Allow the reaction to proceed at room temperature for a defined period (can be as short as 1 minute, but often optimized around 15-40 minutes)[11].

  • Add 200 µL of the quenching solution to react with the excess FMOC-Cl.

  • The sample is then ready for HPLC analysis.

Protocol 4: Derivatization with OPA

Materials:

  • Amino acid standard or sample

  • Borate buffer (e.g., 0.4 M, pH 10.2)

  • OPA reagent (prepared by dissolving OPA in borate buffer and adding a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid)

Procedure:

  • This reaction is typically automated in an autosampler due to the instability of the derivatives.

  • Aliquots of the amino acid sample, borate buffer, and OPA reagent are drawn into the autosampler loop.

  • The mixture is allowed to react for a very short and precise time (e.g., 1-3 minutes) before being injected directly onto the HPLC column.

Protocol 5: Derivatization with Marfey's Reagent (FDAA)

Materials:

  • Amino acid standard or sample

  • 1 M Sodium bicarbonate

  • Marfey's reagent solution (e.g., 1% w/v in acetone)

  • 2 M HCl

Procedure:

  • To 100 µL of the amino acid sample in a reaction vial, add 40 µL of 1 M sodium bicarbonate.

  • Add 200 µL of the Marfey's reagent solution.

  • Heat the mixture at 40°C for 1 hour.

  • Cool the reaction vial to room temperature.

  • Add 20 µL of 2 M HCl to stop the reaction.

  • The sample is then ready for analysis by HPLC.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the context of derivatization for amine analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Separation & Detection Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Extraction Sample->Homogenization Deproteinization Deproteinization (e.g., with ACN or TCA) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Add_Buffer Add Buffer (e.g., Borate, Bicarbonate) Supernatant->Add_Buffer Add_Reagent Add Derivatizing Agent (e.g., Dansyl-Cl, FMOC-Cl) Add_Buffer->Add_Reagent Incubation Incubation (Controlled Time & Temp) Add_Reagent->Incubation Quench Quench Reaction (if necessary) Incubation->Quench HPLC HPLC Separation (Reversed-Phase) Quench->HPLC Detection Detection (UV/Vis, Fluorescence, MS) HPLC->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis signaling_pathway_example Dansyl Dansyl-Cl Dansyl_Deriv Dansyl-Amine Dansyl->Dansyl_Deriv Dabsyl Dabsyl-Cl Dabsyl_Deriv Dabsyl-Amine Dabsyl->Dabsyl_Deriv FMOC FMOC-Cl FMOC_Deriv FMOC-Amine FMOC->FMOC_Deriv OPA OPA OPA_Deriv OPA-Amine (Fluorescent Isoindole) OPA->OPA_Deriv Marfey Marfey's Reagent Marfey_Deriv Marfey's-Amine (Diastereomers) Marfey->Marfey_Deriv Primary_Amine Primary Amines (e.g., Glycine) Primary_Amine->Dansyl_Deriv Primary_Amine->Dabsyl_Deriv Primary_Amine->FMOC_Deriv Primary_Amine->OPA_Deriv Primary_Amine->Marfey_Deriv Secondary_Amine Secondary Amines (e.g., Proline) Secondary_Amine->Dansyl_Deriv Secondary_Amine->Dabsyl_Deriv Secondary_Amine->FMOC_Deriv Secondary_Amine->Marfey_Deriv

References

Comparative Reactivity of 4-Fluoro-3-nitrobenzenesulfonate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical scaffolds is paramount for efficient synthesis and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of 4-fluoro-3-nitrobenzenesulfonate and its analogs, supported by established principles of physical organic chemistry and outlining detailed experimental protocols for validation.

The reactivity of this compound and its analogs in nucleophilic aromatic substitution (SNAr) reactions is a critical parameter in various synthetic applications, including the development of therapeutic agents and functional materials. The inherent electrophilicity of the aromatic ring, significantly enhanced by the presence of strong electron-wthdrawing nitro and sulfonate groups, makes these compounds valuable substrates for the introduction of a wide range of nucleophiles. This guide explores the factors governing their reactivity and provides a framework for predicting and experimentally determining the relative reactivity of different analogs.

Understanding the Reactivity Landscape: The SNAr Mechanism

The primary reaction pathway for these compounds is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically proceeds through a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The presence of electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction. In the second, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Hammett_Relationship substituent Substituent (X) on Aromatic Ring electronic_effect Electronic Effect (σ value) substituent->electronic_effect intermediate_stability Meisenheimer Complex Stability electronic_effect->intermediate_stability reaction_rate Reaction Rate (k) intermediate_stability->reaction_rate Spectrophotometry_Workflow A Prepare Reactant and Nucleophile Solutions B Equilibrate Solutions to Reaction Temperature A->B C Mix Solutions in Cuvette B->C D Monitor Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Calculate Second-Order Rate Constant (k₂) E->F

A Comparative Guide to the Validation of Analytical Methods Utilizing 4-Fluoro-3-nitrobenzenesulfonate for Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process that ensures the reliability, accuracy, and precision of experimental data. This guide provides a comprehensive comparison of analytical methods that employ 4-Fluoro-3-nitrobenzenesulfonate as a derivatizing agent. Derivatization is a technique used to chemically modify an analyte to enhance its detection and separation properties in chromatographic methods like High-Performance Liquid Chromatography (HPLC).

This compound is a valuable reagent for this purpose, particularly for compounds containing primary and secondary amine functional groups, such as amino acids, peptides, and pharmaceuticals. The reagent reacts with these amines to form a sulfonamide derivative that is readily detectable by UV-Visible spectroscopy, a common detection method in HPLC. This guide will delve into the validation parameters for such methods, offer a comparison with alternative derivatizing agents, and provide detailed experimental protocols.

Comparison of Common Derivatizing Agents for HPLC-UV

The selection of a derivatizing agent is crucial and depends on the analyte's nature, the desired sensitivity, and the available instrumentation. Below is a comparison of this compound with other commonly used reagents for the derivatization of amines for HPLC-UV analysis.

FeatureThis compound1-Fluoro-2,4-dinitrobenzene (FDNB)Dansyl Chloride (DNS-Cl)9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Target Functional Group Primary & Secondary AminesPrimary & Secondary AminesPrimary & Secondary Amines, PhenolsPrimary & Secondary Amines
Reaction Conditions Mildly alkalineMildly alkalineAlkaline (pH 9.5-10)Alkaline (Borate Buffer)
Detection Method UV-VisUV-VisFluorescence, UV-VisFluorescence
Derivative Stability Generally stableVery stableModerately stable (light sensitive)Stable
Primary Advantages Good reactivity, strong chromophoreWell-established (Sanger's reagent)High sensitivity (fluorescence)High sensitivity, no interfering by-products
Primary Disadvantages Limited data on specific applicationsLong reaction timesReagent hydrolysis can interfereReagent can interfere if not removed

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow ensures that the method is reliable, reproducible, and accurate for the routine analysis of samples.

G General Workflow for Analytical Method Validation cluster_dev Method Development & Optimization cluster_val Method Validation cluster_doc Documentation & Implementation dev Initial Method Development (Column, Mobile Phase, Derivatization) opt Method Optimization (Gradient, Temperature, pH) dev->opt spec Specificity / Selectivity opt->spec Begin Validation lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq rob Robustness loq->rob report Validation Report Generation rob->report Finalize Validation sop Standard Operating Procedure (SOP) report->sop impl impl sop->impl Method Implementation (Routine Analysis)

Caption: A flowchart illustrating the key stages of analytical method validation.

Experimental Protocols

Below are detailed protocols for a hypothetical validation of an HPLC-UV method for the quantification of an analyte (e.g., Glycine) using this compound for pre-column derivatization.

Protocol 1: Derivatization of Glycine Standard
  • Prepare a 1 mg/mL stock solution of Glycine in deionized water.

  • Prepare a 10 mg/mL solution of this compound in acetonitrile.

  • Prepare a 0.1 M borate buffer solution and adjust the pH to 9.0.

  • In a microcentrifuge tube, mix 100 µL of the Glycine stock solution, 400 µL of the borate buffer, and 200 µL of the this compound solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 0.1 M HCl to stop the reaction.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV Analysis
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with 20% B, linearly increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength determined by the absorbance maximum of the derivatized glycine (e.g., 340 nm).

Data Presentation: Validation Parameters

The following tables summarize the key parameters that must be evaluated during method validation, along with typical acceptance criteria as per regulatory guidelines.[1][2][3]

Table 1: Linearity, Range, and Sensitivity
ParameterDescriptionExperimental ApproachAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Analyze a minimum of five concentrations across the expected range. Plot the response vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.[4]
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Determined from the linearity studies.The specified range for the assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.Signal-to-noise ratio of approximately 10:1; acceptable precision and accuracy.
Table 2: Accuracy and Precision
ParameterDescriptionExperimental ApproachAcceptance Criteria
Accuracy The closeness of the test results obtained by the method to the true value.Analyze a minimum of three replicate preparations at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).The mean recovery should be within 98.0% to 102.0%.[3]
Precision (Repeatability) The precision under the same operating conditions over a short interval of time (intra-assay precision).Analyze a minimum of six replicates at 100% of the target concentration or nine replicates covering the specified range (3 concentrations, 3 replicates each).Relative Standard Deviation (RSD) ≤ 2%.
Precision (Intermediate) Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment.Repeat the precision study on a different day with a different analyst.RSD should be within acceptable limits, typically slightly higher than repeatability (e.g., ≤ 3%).
Table 3: Specificity and Robustness
ParameterDescriptionExperimental ApproachAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Analyze blank samples, placebo (if applicable), and spiked samples. Check for any interfering peaks at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity should be confirmed if using a photodiode array (PDA) detector.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The results should not be significantly affected.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of 4-Fluoro-3-nitrobenzenesulfonate, a compound of interest in various research and development applications. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this comparison focuses on the theoretical potential for cross-reactivity based on its structural components and the established principles of immunochemistry. We will explore the role of its functional groups—the benzenesulfonate, the nitroaromatic moiety, and the organofluorine substitution—in mediating potential immune responses. This guide also outlines standard experimental protocols to assess such cross-reactivity.

Understanding Cross-Reactivity of Small Molecules

Small molecules like this compound are generally not immunogenic on their own. However, they can act as haptens , which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1][2][3][4][5] This process, known as haptenation, can lead to the production of antibodies that recognize the hapten. Cross-reactivity occurs when these antibodies mistakenly recognize and bind to other molecules with similar structural features.

The chemical structure of this compound contains several functionalities that could contribute to its potential as a hapten and subsequent cross-reactivity:

  • Benzenesulfonate Group: As the simplest aromatic sulfonic acid, benzenesulfonic acid is a strong acid and its derivatives are used in various industrial and pharmaceutical applications.[6][7][8] Its reactivity allows it to potentially form conjugates with proteins.

  • Nitroaromatic Group: Nitroaromatic compounds are known for their biological activity and, in some cases, toxicity.[9][10][11][12] The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and its ability to interact with biological macromolecules.

  • Organofluorine Moiety: The inclusion of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability and binding affinity.[13][14][15][16][17]

Potential Cross-Reactivity Comparison

The following table summarizes the potential for cross-reactivity of this compound with other classes of compounds based on shared structural motifs. It is important to note that this is a theoretical assessment, and experimental validation is crucial.

Compound Class Shared Structural Motif with this compound Potential for Cross-Reactivity Rationale
Other Sulfonamides/Sulfonates Benzenesulfonate groupHighAntibodies generated against the benzenesulfonate hapten could recognize similar structures in other sulfonated compounds.
Nitroaromatic Compounds Nitrobenzene coreModerate to HighStructural similarity of the nitroaromatic ring system could lead to antibody cross-recognition. The position of the nitro group would be a critical determinant.
Fluorinated Aromatic Compounds Fluorinated benzene ringLow to ModerateWhile the fluorine atom itself is small, the overall electronic and conformational changes it imparts on the aromatic ring could be recognized by antibodies.
Non-related small molecules with acidic groups Acidic functional groupLowCross-reactivity is less likely but possible if the antibody recognition is primarily driven by the charge and general shape of the acidic moiety rather than the specific aromatic structure.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of this compound, a series of immunoassays can be performed. The general workflow involves generating antibodies against a this compound-carrier conjugate and then testing the ability of these antibodies to bind to other compounds of interest.

Key Experimental Methodologies:
  • Hapten-Carrier Conjugation:

    • Objective: To make the small molecule immunogenic by conjugating it to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).

    • Protocol:

      • Activate the carrier protein using a cross-linking agent (e.g., carbodiimide).

      • React the activated carrier protein with this compound. The sulfonate group can be targeted for conjugation.

      • Purify the conjugate to remove unconjugated hapten and reagents.

      • Characterize the conjugate to determine the hapten-to-carrier ratio.

  • Antibody Production:

    • Objective: To generate polyclonal or monoclonal antibodies against the this compound hapten.

    • Protocol (Polyclonal):

      • Immunize an animal model (e.g., rabbit, goat) with the hapten-carrier conjugate mixed with an adjuvant.

      • Administer booster injections at regular intervals to increase antibody titer.

      • Collect blood and isolate the serum containing the polyclonal antibodies.

      • Purify the antibodies using affinity chromatography with the immobilized hapten.

  • Cross-Reactivity Assessment using Enzyme-Linked Immunosorbent Assay (ELISA):

    • Objective: To quantify the binding of the generated antibodies to this compound and potential cross-reactants.

    • Protocol (Competitive ELISA):

      • Coat a microtiter plate with a conjugate of this compound and a different carrier protein (to avoid carrier-specific antibody binding).

      • Incubate the plate with a fixed concentration of the anti-4-Fluoro-3-nitrobenzenesulfonate antibody pre-mixed with varying concentrations of either this compound (for the standard curve) or the test compounds (potential cross-reactants).

      • Wash the plate to remove unbound antibodies.

      • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add the enzyme substrate and measure the resulting signal (e.g., color change).

      • Calculate the percentage of inhibition for each test compound and determine the concentration that causes 50% inhibition (IC50). A lower IC50 indicates higher cross-reactivity.

Visualizing Experimental Workflows and Potential Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be initiated by a hapten-mediated immune response.

Experimental_Workflow cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization & Antibody Production cluster_elisa Cross-Reactivity Assessment (Competitive ELISA) Hapten 4-Fluoro-3- nitrobenzenesulfonate Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Animal Animal Model (e.g., Rabbit) Conjugate->Animal Immunization Antibodies Anti-Hapten Antibodies Animal->Antibodies Antibody Production Plate Coated Plate (Hapten-BSA) Antibodies->Plate Detection Signal Detection & Analysis Plate->Detection Test_Compound Test Compound Test_Compound->Plate Competition

Caption: Experimental workflow for assessing hapten cross-reactivity.

Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Hapten_Carrier Hapten-Carrier Complex BCR B-Cell Receptor (BCR) Hapten_Carrier->BCR Binding Kinase_Cascade Kinase Cascade (e.g., Syk, Lyn) BCR->Kinase_Cascade Activation Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factors Activation Antibody_Production Antibody Production Transcription_Factors->Antibody_Production Cytokine_Release Cytokine Release Transcription_Factors->Cytokine_Release

Caption: Hypothetical B-cell activation pathway by a hapten-carrier complex.

References

A Researcher's Guide to Quantitative Amine Analysis: 4-Fluoro-3-nitrobenzenesulfonate vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the accurate quantification of primary amines is a frequent necessity. This guide provides an objective comparison of 4-Fluoro-3-nitrobenzenesulfonate (FNBS) with other common reagents used for this purpose. We will delve into their reaction mechanisms, performance metrics, and detailed experimental protocols, supported by comparative data to facilitate an informed choice for your specific analytical needs.

Core Principles of Amine Quantification Reagents

The quantification of primary amines typically involves a derivatization reaction where a reagent covalently binds to the amine's nucleophilic nitrogen. This reaction yields a product (a conjugate) with specific chromophoric or fluorophoric properties, allowing for detection and quantification via spectrophotometry or fluorometry. The choice of reagent is critical and depends on factors such as required sensitivity, sample matrix, available equipment, and the presence of interfering substances.

This compound (FNBS) operates on the principle of nucleophilic aromatic substitution (SₙAr). The benzene ring is "activated" by the strongly electron-withdrawing nitro (-NO₂) and sulfonate (-SO₃⁻) groups. This activation renders the fluorine atom susceptible to displacement by a nucleophile, such as the lone pair of electrons on a primary amine.[1] This reaction forms a stable sulfonamide derivative that can be quantified.

Comparative Analysis of Leading Reagents

While FNBS is effective, several other reagents are widely used. The most common alternatives include 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA), a close structural and functional analog of FNBS; o-Phthaldialdehyde (OPA), which generates a fluorescent product; and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a highly sensitive fluorogenic reagent.

FeatureThis compound (FNBS)2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA)o-Phthaldialdehyde (OPA)4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
Reaction Principle Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionCondensation to form a fluorescent isoindoleNucleophilic Aromatic Substitution
Detection Method Spectrophotometry (UV-Vis)Spectrophotometry (UV-Vis)Fluorometry / HPLC-FLDFluorometry / HPLC-FLD / CE-LIF
Detection Wavelength ~340 nm (predicted)335 nm - 420 nm[2][3][4]Ex: 337-340 nm / Em: 442-455 nm[5][6]Ex: 488 nm / Em: ~540 nm[7]
Specificity Primary AminesPrimary Amines[2]Primary Amines only (in presence of a thiol)[8]Primary & Secondary Amines[9]
Typical pH Alkaline (e.g., pH 8.5-10)Alkaline (pH 8.5-10)[2][3]Alkaline (pH 9.5-10.2)[6]Alkaline (e.g., Borate buffer)
Reaction Time Minutes to Hours~2 hours at 37°C[2][10]~1-2 minutes at room temperature[6]~5 minutes at 80°C[7]
Advantages Stable product, simple colorimetric readout.Well-established method, high sensitivity.[10]Very fast reaction, automated for HPLC, high sensitivity.[5][6]Extremely high sensitivity, stable derivatives, compatible with common 488 nm lasers.[7]
Disadvantages Limited published data on specific protocols.Reagent can hydrolyze, lowering sensitivity; interference from amine-containing buffers (Tris, Glycine).[2][3]Requires a thiol co-reagent; product can be unstable; does not react with secondary amines (e.g., proline).[8][9]Requires heating for optimal reaction; reacts with secondary amines which may not be desired.[7]

Visualizing the Chemistry and Workflow

To better understand the processes, the following diagrams illustrate the reaction pathway of FNBS, the general experimental workflow for amine quantification, and a logical guide for selecting the appropriate reagent.

experimental_workflow prep Sample Preparation (Protein, Peptide, or Amino Acid in Buffer) reagent Add Derivatization Reagent (e.g., FNBS, TNBSA, OPA) prep->reagent incubate Incubate (Controlled Time, Temp, pH) reagent->incubate stop Stop Reaction (e.g., add acid or SDS) incubate->stop measure Measure Signal (Absorbance or Fluorescence) stop->measure quantify Quantify (Compare to Standard Curve) measure->quantify reagent_selection q1 Primary Amines Only? q2 Need Highest Sensitivity? q1->q2 No q3 Using HPLC? q1->q3 Yes tnbsa Use TNBSA or FNBS q2->tnbsa No nbd Use NBD-F or Dansyl Chloride q2->nbd Yes opa Use OPA q3->opa No (Fluorometer) hplc_opa Use OPA (Automated Derivatization) q3->hplc_opa Yes

References

Benchmarking 4-Fluoro-3-nitrobenzenesulfonate: A Comparative Guide to Cysteine-Reactive Probes in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Fluoro-3-nitrobenzenesulfonate as a potential reagent for cysteine modification in proteomics, benchmarked against established methods. The following sections detail the experimental context, performance characteristics, and underlying mechanisms of different cysteine-reactive probes, supported by experimental protocols and data visualizations to aid in methodological selection and application.

Introduction to Cysteine-Reactive Probes in Proteomics

The covalent modification of cysteine residues is a cornerstone of chemical proteomics, enabling the study of protein structure, function, and signaling. The unique nucleophilicity of the cysteine thiol group makes it a prime target for selective labeling with electrophilic probes. These probes are instrumental in various applications, including:

  • Quantitative Proteomics: Assessing changes in protein expression and post-translational modifications.

  • Drug Development: Identifying and characterizing the targets of covalent inhibitors.

  • Activity-Based Protein Profiling (ABPP): Measuring the activity of specific enzyme classes.

The ideal cysteine-reactive probe exhibits high reactivity, selectivity, and stability, forming a covalent bond that can be detected and quantified, typically by mass spectrometry. This guide evaluates this compound in this context, comparing it to widely used reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Established Methods for Cysteine Modification

The most common methods for cysteine labeling involve alkylating agents that react with the thiol group.

1. Iodoacetamide (IAM) and its Derivatives:

Iodoacetamide is a haloacetyl reagent that reacts with cysteine thiols via a nucleophilic SN2 reaction. This forms a stable thioether bond. The reaction is most efficient at a slightly alkaline pH (around 8.0-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.[1][2]

2. N-ethylmaleimide (NEM):

N-ethylmaleimide is a Michael acceptor that reacts with cysteine thiols through a conjugate addition.[2] This reaction is generally faster and can proceed at a lower pH compared to iodoacetamide.[1][3] However, at higher pH values, NEM can exhibit reduced specificity, with potential side reactions with lysine and histidine residues.[2][3]

3. Other Thiol-Reactive Chemistries:

Other reagents used for cysteine modification include 4-vinylpyridine and various disulfide-containing compounds that react via thiol-disulfide exchange. Each reagent possesses distinct reactivity profiles, specificities, and downstream analytical compatibility.

This compound as a Potential Cysteine-Reactive Probe

While not as extensively documented for this application as IAM or NEM, this compound possesses a chemical structure that suggests its utility as a cysteine-reactive probe. The mechanism of reaction is anticipated to be a nucleophilic aromatic substitution (SNAr).

In this proposed mechanism, the highly nucleophilic cysteine thiolate attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. The presence of the strongly electron-withdrawing nitro and sulfonate groups activates the ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group. This would result in a stable thioether linkage between the protein and the benzenesulfonate tag.

Comparative Performance Data

The following table summarizes the key performance characteristics of this compound in comparison to the established reagents, iodoacetamide and N-ethylmaleimide. Please note that the data for this compound is inferred based on its chemical properties, as direct comparative studies in a proteomics context are not widely available.

FeatureThis compound (Inferred)IodoacetamideN-ethylmaleimide
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Substitution (SN2)[2]Michael Addition[2]
Optimal pH Neutral to slightly alkalineAlkaline (pH 8.0-8.5)[1]Neutral to slightly acidic[1]
Reaction Speed Moderate to FastModerateFast[3]
Selectivity Potentially high for thiolsHigh for thiols, can react with other nucleophiles at high concentrations/pHHigh for thiols, can react with lysine and histidine at alkaline pH[2][3]
Bond Stability High (Thioether)High (Thioether)High (Thioether), but the succinimide ring can undergo hydrolysis

Experimental Protocols

The following are generalized protocols for the labeling of cysteine residues in a protein sample for downstream mass spectrometry analysis.

Protocol 1: Cysteine Labeling with Iodoacetamide or N-ethylmaleimide
  • Protein Solubilization and Reduction:

    • Solubilize the protein extract in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C. Tris(2-carboxyethyl)phosphine (TCEP) can also be used.[1]

  • Alkylation:

    • For iodoacetamide , add the reagent to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.

    • For N-ethylmaleimide , add the reagent to a final concentration of 20 mM and incubate for 1 hour at room temperature.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding an excess of a thiol-containing reagent like DTT.

    • Proceed with protein precipitation (e.g., with acetone) or buffer exchange to remove excess reagents.

    • Digest the proteins into peptides using an appropriate protease (e.g., trypsin).

    • Desalt the resulting peptides prior to mass spectrometry analysis.

Protocol 2: Hypothetical Protocol for Cysteine Labeling with this compound
  • Protein Solubilization and Reduction:

    • Follow the same procedure as in Protocol 1 to solubilize and reduce the protein sample.

  • Alkylation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Add the this compound solution to the reduced protein sample to a final concentration of 10-20 mM.

    • Incubate for 1-2 hours at room temperature or 37°C. The optimal reaction time and temperature would need to be empirically determined.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding an excess of a thiol-containing reagent (e.g., L-cysteine or DTT).

    • Proceed with sample cleanup, digestion, and desalting as described in Protocol 1.

Visualizations

Experimental Workflow for Quantitative Cysteine-Reactive Proteomics

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using cysteine-reactive probes. This workflow is applicable to all the discussed reagents.

G cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis p1 Protein Extraction (Cells/Tissues) p2 Reduction of Disulfides (e.g., DTT, TCEP) p1->p2 p3 Alkylation with Cysteine-Reactive Probe p2->p3 p4 Quenching of Excess Probe p3->p4 a1 Protein Digestion (e.g., Trypsin) p4->a1 Cleaned Protein Sample a2 Peptide Desalting (e.g., C18) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Data Analysis (Peptide ID & Quantification) a3->a4

Quantitative proteomics workflow.
Signaling Pathway Example: Keap1-Nrf2 Pathway

Cysteine modifications play a critical role in cellular signaling. The Keap1-Nrf2 pathway, a key regulator of the antioxidant response, is a prime example. Under basal conditions, Keap1 binds to the transcription factor Nrf2 and targets it for ubiquitination and subsequent degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Modification of these cysteines leads to a conformational change in Keap1, disrupting its interaction with Nrf2. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-containing genes. Cysteine-reactive probes can be used to study the modification of Keap1 cysteines and the subsequent activation of this pathway.

G cluster_stress Oxidative/Electrophilic Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Electrophiles / Reactive Oxygen Species keap1 Keap1 (Cysteine Residues) stress->keap1 Modifies Cysteines nrf2 Nrf2 keap1->nrf2 Binds ub Ubiquitin keap1->ub Promotes Ubiquitination proteasome Proteasome nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation ub->nrf2 are Antioxidant Response Element (ARE) nrf2_nuc->are Binds genes Antioxidant Gene Expression are->genes Activates

Keap1-Nrf2 signaling pathway.

References

A Comparative Guide to the Reaction Products of 4-Fluoro-3-nitrobenzenesulfonate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 4-fluoro-3-nitrobenzenesulfonate and its more reactive derivative, 4-fluoro-3-nitrobenzenesulfonyl chloride. It is designed to assist researchers in understanding the reactivity, selecting appropriate reagents, and designing synthetic routes. The information is supported by experimental data and detailed protocols.

Introduction to this compound Reactivity

This compound and its derivatives are highly valuable reagents in organic synthesis, primarily due to their susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro (-NO₂) and sulfonate (-SO₃H) or sulfonyl chloride (-SO₂Cl) groups activate the fluorine atom, making it an excellent leaving group for reactions with a variety of nucleophiles. This reactivity profile allows for the facile introduction of diverse functional groups onto the benzene ring, a common scaffold in pharmaceutical and materials science.

The general reaction scheme involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, which then expels the fluoride ion to yield the substituted product. The rate of this reaction is significantly influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Comparison of Reaction Products and Yields

The following tables summarize the typical reaction products and reported yields for the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with various nucleophiles. For comparison, data for the less reactive 4-chloro-3-nitrobenzenesulfonyl chloride is also included where available.

Table 1: Reaction with Amine Nucleophiles

ReagentNucleophileProductReaction ConditionsYield (%)Reference
4-Fluoro-3-nitrobenzenesulfonyl chlorideAmmonia4-Amino-3-nitrobenzenesulfonamideAqueous ammonia, ice-cooling to room temp., 3h~97%General procedure analogy[1]
4-Fluoro-3-nitrobenzenesulfonyl chloridePiperidine4-(Piperidin-1-yl)-3-nitrobenzenesulfonamideNot specifiedHighGeneral reactivity
4-Chloro-3-nitrobenzenesulfonyl chlorideo-Chloro-nitro-benzene4-Chloro-3-nitro-benzene sulfonyl chlorideChloro-sulphonic acid, 120°C, 4h81.5%[2]

Table 2: Reaction with Thiol Nucleophiles

ReagentNucleophileProductReaction ConditionsYield (%)Reference
4-Fluoro-3-nitrobenzenesulfonyl chloridePhenylmethanethiol1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzeneDMF, K₂CO₃90%[3]
4-Fluoro-3-nitrobenzenesulfonyl chlorideSodium thiomethoxide4-(Methylthio)-3-nitrobenzenesulfonyl chlorideNot specifiedHighGeneral reactivity

Table 3: Reaction with Alkoxide Nucleophiles

ReagentNucleophileProductReaction ConditionsYield (%)Reference
4-Fluoro-3-nitrobenzenesulfonyl chlorideSodium methoxide4-Methoxy-3-nitrobenzenesulfonyl chlorideNot specifiedHighGeneral reactivity
4-Chloro-3-nitrobenzenesulfonyl chlorideMethoxide ion3-N-(4-Methoxy-3-nitrophenyl)sydnoneMethanol-Kinetic study[4]

Performance Comparison with Alternatives

The primary alternative to 4-fluoro-3-nitrobenzenesulfonyl chloride for SNAr reactions is 4-chloro-3-nitrobenzenesulfonyl chloride. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.

While specific comparative yield data under identical conditions is scarce in the readily available literature, the established principles of SNAr reactions suggest that 4-fluoro-3-nitrobenzenesulfonyl chloride will generally provide higher yields and/or require milder reaction conditions (lower temperatures, shorter reaction times) compared to its chloro-analogue. For instance, a study on the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloro-nitro-benzene required heating at 120°C for 4 hours to achieve an 81.5% yield[2]. It is anticipated that the corresponding reaction with a fluoro-substituted starting material would proceed more readily.

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted-3-nitrobenzenesulfonamides:

To a solution of the amine (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran, 4-fluoro-3-nitrobenzenesulfonyl chloride (1.05 eq.) is added portion-wise at 0°C. A base, such as triethylamine or pyridine (1.1 eq.), is added to scavenge the HCl byproduct. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Synthesis of 4-Nitrobenzenesulfonamide:

To 6.7 g of 4-nitrobenzenesulfonyl chloride, 10 ml of ammonia water is added while cooling with ice. The mixture is then stirred at room temperature for 3 hours. The reaction mixture is extracted with 100 ml of ethyl acetate. The extract is washed with water and saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield 5.9 g of 4-nitrobenzenesulfonamide[1].

Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride:

To a reaction vial containing a mixture of 1280 g of potassium 4-chloro-3-nitrobenzenesulfonate, 1150 mL of acetonitrile, 250 mL of sulfoxide, and 30 mL of dimethylacetamide, 1240 mL of phosphinic acid chloride is added dropwise at a rate that maintains the reaction temperature between 60°C and 70°C. After the addition is complete, the mixture is stirred at 73°C for 3 hours. The reaction is then cooled, and 400 mL of water is slowly added. The mixture is poured into 5 L of ice water, and the precipitated crystals are collected by filtration, washed with water, and dried to give 1060 g (84% yield) of the target product[5].

Visualizing Reaction Pathways and Workflows

reaction_pathway 4-Fluoro-3-nitrobenzenesulfonyl chloride 4-Fluoro-3-nitrobenzenesulfonyl chloride Meisenheimer Complex Meisenheimer Complex 4-Fluoro-3-nitrobenzenesulfonyl chloride->Meisenheimer Complex + Nucleophile (Nu⁻) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - F⁻ Nucleophile Nucleophile Nucleophile->Meisenheimer Complex

Caption: General SNAr pathway for 4-fluoro-3-nitrobenzenesulfonyl chloride.

experimental_workflow Reactants Reactants Reaction Setup Reaction Setup Reactants->Reaction Setup Solvent, Base Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/LC-MS Work-up Work-up Reaction Monitoring->Work-up Quenching, Extraction Purification Purification Work-up->Purification Crystallization/Chromatography Product Characterization Product Characterization Purification->Product Characterization NMR, MS

Caption: A typical experimental workflow for product synthesis and analysis.

decision_tree Desired Transformation Desired Transformation High Reactivity Needed? High Reactivity Needed? Desired Transformation->High Reactivity Needed? Use 4-Fluoro-3-nitrobenzenesulfonyl chloride Use 4-Fluoro-3-nitrobenzenesulfonyl chloride High Reactivity Needed?->Use 4-Fluoro-3-nitrobenzenesulfonyl chloride Yes Consider 4-Chloro-3-nitrobenzenesulfonyl chloride Consider 4-Chloro-3-nitrobenzenesulfonyl chloride High Reactivity Needed?->Consider 4-Chloro-3-nitrobenzenesulfonyl chloride No

Caption: Decision tree for selecting the appropriate reagent.

References

Reproducibility in Protein Modification: A Comparative Guide to 4-Fluoro-3-nitrobenzenesulfonate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the ability to reliably modify and label proteins is paramount for understanding their function, interactions, and role in disease pathways. The reproducibility of such experiments hinges on the choice of labeling reagent and a thorough understanding of the experimental protocol. This guide provides a comparative analysis of 4-Fluoro-3-nitrobenzenesulfonate and other common protein labeling reagents, offering insights into their performance, supported by experimental data and detailed methodologies.

Performance Comparison of Protein Labeling Reagents

The selection of a protein labeling reagent is a critical step that influences the efficiency, specificity, and reproducibility of an experiment. While direct quantitative data for this compound is not extensively available in the public domain, its performance can be inferred from structurally and reactively similar compounds, such as Sanger's reagent (1-fluoro-2,4-dinitrobenzene or DNFB) and 2,4,6-trinitrobenzenesulfonic acid (TNBSA). These reagents, along with modern alternatives like N-hydroxysuccinimide (NHS) esters and maleimides, offer a range of options for researchers.

Reagent ClassTarget Residue(s)Typical Reaction EfficiencyKey AdvantagesKey Disadvantages
Arylating Agents (e.g., this compound, DNFB, TNBSA)Lysine, N-terminus, Cysteine, Histidine, TyrosineVariable, dependent on pH and reagent concentration.Forms stable covalent bonds.[1][2]Can lead to non-specific labeling due to reactivity with multiple residues.[2] Reaction can be harsh and may alter protein structure.
NHS Esters Lysine, N-terminusHigh (typically >80%)High specificity for primary amines.[3][4][] Forms stable amide bonds.[4][]Hydrolytically unstable, requiring careful buffer selection and immediate use.[3][]
Maleimides CysteineHigh (typically 70-90%)[6]Highly specific for sulfhydryl groups, allowing for site-specific labeling.[7][8]Requires reduction of disulfide bonds prior to labeling.[6][8] Can react with other nucleophiles at high pH.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are methodologies for protein labeling using arylating agents (inferred for this compound), NHS esters, and maleimides.

Protocol 1: Protein Labeling with Arylating Agents (e.g., this compound)

This protocol is based on the established procedures for similar arylating reagents like DNFB and TNBSA.[1][9]

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add the reagent solution to the protein solution with gentle mixing. The molar excess of the reagent over the protein will need to be optimized but a starting point of 10 to 20-fold excess is common.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Remove the excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the incorporated label.

Protocol 2: Protein Labeling with NHS Esters

This protocol is a standard procedure for labeling proteins with amine-reactive NHS esters.[3][4][]

  • Protein Preparation: Dissolve the protein in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer) to a concentration of 1-10 mg/mL.[3][4]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[3]

  • Labeling Reaction: Add the dissolved NHS ester to the protein solution. A molar excess of 8-20 fold is a common starting point for optimization.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove unreacted NHS ester by dialysis or gel filtration.

Protocol 3: Protein Labeling with Maleimides

This protocol outlines the steps for labeling cysteine residues with maleimide-based reagents.[6][8]

  • Protein Preparation and Reduction: Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[8] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP and incubating for 30-60 minutes at room temperature.

  • Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 1-10 mg/mL.[8]

  • Labeling Reaction: Add the maleimide solution to the reduced protein solution. A 10 to 20-fold molar excess of the maleimide is typically used.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

  • Purification: Separate the labeled protein from excess reagent and quenching agent using dialysis or size-exclusion chromatography.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Buffer Mixing Mix Protein and Reagent Protein_Solution->Mixing Reagent_Solution Labeling Reagent in Solvent Reagent_Solution->Mixing Incubation Incubate (Time & Temp Dependent) Mixing->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify Labeled Protein (e.g., Dialysis) Quenching->Purification Analysis Analyze Degree of Labeling Purification->Analysis

Caption: General workflow for protein labeling experiments.

ReagentReactionMechanisms cluster_arylating Arylating Agents cluster_nhs NHS Esters cluster_maleimide Maleimides Arylating This compound (or DNFB/TNBSA) Aryl_Target Lysine, Cysteine, etc. Arylating->Aryl_Target Nucleophilic Aromatic Substitution NHS NHS Ester NHS_Target Lysine (Primary Amine) NHS->NHS_Target Acylation Maleimide Maleimide Mal_Target Cysteine (Thiol) Maleimide->Mal_Target Michael Addition

Caption: Reaction mechanisms of different protein labeling reagents.

LabeledProteinApplication Labeled_Protein Labeled Protein (e.g., with Fluorescent Tag) Cell Introduce to Cellular System Labeled_Protein->Cell Interaction Protein Interacts with Signaling Pathway Component Cell->Interaction Detection Detect Labeled Protein (e.g., Microscopy, Flow Cytometry) Interaction->Detection Analysis Analyze Protein Localization, Quantification, or Interaction Detection->Analysis

Caption: Using labeled proteins to study cellular signaling.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-nitrobenzenesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Profile Summary

This document provides detailed procedural guidance for the safe handling and disposal of 4-Fluoro-3-nitrobenzenesulfonate (CAS RN: 3888-84-4). Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental compliance.

Parameter Information Citation
Chemical Name 4-Fluoro-3-nitrobenzenesulfonic acid[1]
CAS Number 3888-84-4[1]
Molecular Formula C6H4FNO5S[1]
Molecular Weight 221.17 g/mol [1]
Appearance Solid (presumed)
Primary Hazards Based on related compounds, likely to be a skin and eye irritant. May cause respiratory irritation. Strong acid.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases.[3]
Hazardous Decomposition Products Oxides of nitrogen (NOx), carbon (CO, CO2), sulfur (SOx), and hydrogen fluoride (HF).[3]

Operational and Disposal Plan: Step-by-Step Procedures

The proper disposal of this compound requires a multi-step approach focused on containment, labeling, and transfer to a licensed waste disposal facility. Given the lack of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of structurally similar chemicals, such as halogenated nitroaromatic compounds and sulfonic acids.

Personal Protective Equipment (PPE)

Before handling the material, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is necessary.

Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Contain: For solid spills, carefully sweep up the material and place it into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.

Waste Collection and Storage
  • Waste Container: Use a dedicated, properly labeled, and sealable container for all this compound waste. The container should be made of a material compatible with acidic and halogenated organic compounds.

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 3888-84-4

    • Associated Hazards (e.g., "Corrosive," "Irritant")

    • Accumulation Start Date

  • Segregation: Store the waste container separately from incompatible materials, particularly strong bases and oxidizing agents.[3]

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of the hazardous waste.

  • Licensed Disposal Vendor: The EHS office will arrange for the transfer of the waste to a licensed hazardous waste disposal company.

  • Documentation: Ensure all necessary waste disposal forms are completed accurately and retained for your records.

Disposal Workflow

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Fluoro-3-nitrobenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-Fluoro-3-nitrobenzenesulfonate. The following guidance is based on the safety data of structurally similar compounds, including 4-Fluoro-3-nitrobenzenesulfonamide, 4-Fluoro-3-nitrobenzenesulfonic acid, and 3-Fluoro-4-nitrobenzenesulfonyl chloride. It is imperative to treat this compound with the same or a higher level of caution as these related compounds.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards.

Hazard ClassGHS Hazard Statement (Inferred)
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific Target Organ ToxicityH335: May cause respiratory irritation

Data inferred from safety information for 4-Fluoro-3-nitrobenzenesulfonamide and related compounds.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation or damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation or harmful effects if absorbed.
Body Protection Chemical-resistant lab coat or apronProtects against contamination of personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of dust or vapors, which may be harmful and cause respiratory irritation.[3]

Always inspect PPE for integrity before use and do not wear compromised equipment.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks.

1. Engineering Controls:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood to control airborne exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

2. Procedural Steps:

  • Before handling, clearly label all containers with the chemical name and associated hazards.

  • Use compatible tools (e.g., glass or plastic spatulas) to transfer the chemical.

  • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Keep containers tightly sealed when not in use to prevent the release of dust or vapors.

  • Avoid creating dust.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Product - Collect in a clearly labeled, sealed, and compatible waste container. - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware - Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. - Collect the rinsate as hazardous waste. - Decontaminated glassware can then be washed normally.
Contaminated PPE - Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, sealed container.

Consult your institution's environmental health and safety office for specific disposal guidelines.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS (or analogous data) B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weigh Compound in Fume Hood C->D Begin Work E Perform Experiment D->E F Seal Container After Use E->F G Decontaminate Work Area F->G Complete Work H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

References

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